4-Amino-2-fluorophenol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-2-fluorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYZKEOFUFZJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341216-35-0 | |
| Record name | 4-Amino-2-fluorophenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-2-fluorophenol Hydrochloride: A Technical Guide for Researchers
CAS Number: 1341216-35-0[1][2]
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 4-Amino-2-fluorophenol hydrochloride. This compound is a key synthetic intermediate, primarily utilized in the pharmaceutical industry.
Chemical and Physical Data
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1341216-35-0 | [1][2] |
| Molecular Formula | C₆H₇ClFNO | [1] |
| Molecular Weight | 163.58 g/mol | [1] |
| IUPAC Name | 4-amino-2-fluorophenol;hydrochloride | [1] |
| Computed XLogP3-AA | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Complexity | 99.1 | [1] |
| Monoisotopic Mass | 163.0200197 Da | [1] |
Table 2: Properties of 4-Amino-2-fluorophenol (Free Base)
| Property | Value | Source |
| CAS Number | 399-96-2 | |
| Molecular Formula | C₆H₆FNO | [3][4] |
| Molecular Weight | 127.12 g/mol | [3][4] |
| Melting Point | 170-172 °C | |
| Boiling Point (Predicted) | 263.3 ± 25.0 °C | |
| Density (Predicted) | 1.347 ± 0.06 g/cm³ | |
| pKa (Predicted) | 8.97 ± 0.18 | |
| Solubility | Soluble in DMSO, Methanol | |
| Appearance | White to gray to brown powder/crystal | [5] |
Synthesis and Experimental Protocols
This compound is typically prepared from its free base, 4-Amino-2-fluorophenol. The free base can be synthesized via the reduction of 2-fluoro-4-nitrophenol. Two common methods for this reduction are detailed below.
Experimental Protocol 1: Catalytic Hydrogenation of 2-Fluoro-4-nitrophenol
This method involves the reduction of the nitro group using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
2-fluoro-4-nitrophenol
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
Procedure:
-
Dissolve 2-fluoro-4-nitrophenol (5.0 g, 31.8 mmol) in methanol (200 mL).[6]
-
Add 10% palladium on carbon (1.0 g) to the solution.[6]
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[6]
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of diatomaceous earth and wash the pad with methanol (5 mL).[6]
-
Concentrate the filtrate under reduced pressure to yield 4-Amino-2-fluorophenol as a brown solid (4.02 g, >99% yield).[6]
Experimental Protocol 2: Reduction of a Phenol Precursor with Tin and HCl
This protocol utilizes tin metal in the presence of concentrated hydrochloric acid to reduce the nitro group.
Materials:
-
2-fluoro-4-nitrophenol (or a similar phenol precursor)
-
Tin (Sn) granules
-
Concentrated hydrochloric acid (HCl)
-
Water
-
5M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask, add tin (1.65 g, 14 mmol) and the phenol precursor (10 mmol).[7]
-
Add a stir bar and fit the flask with a reflux condenser.[7]
-
Add water (24 mL) and concentrated hydrochloric acid (9 mL) to the flask.[7]
-
Heat the solution to reflux for 1.5 hours.[7]
-
Cool the reaction mixture to room temperature.[7]
-
Carefully add 5M sodium hydroxide solution (20 mL).[7]
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).[7]
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.[7]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to dryness to obtain 4-Amino-2-fluorophenol.[7]
Preparation of this compound
To obtain the hydrochloride salt, the synthesized 4-Amino-2-fluorophenol free base is treated with hydrochloric acid in a suitable solvent, such as isopropanol or ether, followed by isolation of the precipitated salt.
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of the antimalarial drug, Amodiaquine.[3][6] The fluorine atom can enhance the lipophilicity and metabolic stability of the final drug molecule.[3]
Experimental Workflow: Synthesis of Amodiaquine
The synthesis of Amodiaquine from 4-Amino-2-fluorophenol typically involves a condensation reaction with 4,7-dichloroquinoline followed by a Mannich-type reaction.
Caption: Synthetic pathway from 4-Amino-2-fluorophenol to Amodiaquine.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Take off contaminated clothing and wash with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Conclusion
This compound is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its primary role as a precursor to the antimalarial drug Amodiaquine highlights its importance in medicinal chemistry. This guide provides essential technical information to aid researchers in the safe and effective use of this compound in their work.
Signaling Pathways and Biological Activity
Currently, there is no significant evidence in the scientific literature to suggest that 4-Amino-2-fluorophenol or its hydrochloride salt have direct biological activity or modulate specific signaling pathways. Their importance in drug development is primarily as a structural component of the final active pharmaceutical ingredient.
Mandatory Visualizations
Caption: Workflow for the synthesis of 4-Amino-2-fluorophenol via catalytic hydrogenation.
References
- 1. This compound | C6H7ClFNO | CID 19599201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 1341216-35-0, this compound - chemBlink [chemblink.com]
- 3. nbinno.com [nbinno.com]
- 4. Phenol, 4-amino-2-fluoro- | C6H6FNO | CID 2735918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-fluorophenol | 399-96-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 4-AMINO-2-FLUOROPHENOL | 399-96-2 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to 4-Amino-2-fluorophenol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorophenol is a fluorinated aromatic organic compound that serves as a crucial building block in the synthesis of a variety of important molecules, particularly in the pharmaceutical and chemical industries. Its unique structure, featuring an amino group, a hydroxyl group, and a fluorine atom on a benzene ring, imparts specific chemical properties that make it a valuable intermediate in the development of therapeutic agents and other specialized chemicals. The presence of the fluorine atom can significantly influence the lipophilicity, metabolic stability, and biological activity of the resulting compounds.[1] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 4-Amino-2-fluorophenol, with a focus on data and methodologies relevant to researchers and professionals in drug development.
Chemical Structure and Properties
4-Amino-2-fluorophenol, with the CAS number 399-96-2, possesses a well-defined molecular structure that is the foundation of its chemical reactivity and utility.[2]
Molecular Structure:
-
Chemical Formula: C₆H₆FNO[2]
-
Molecular Weight: 127.12 g/mol [2]
-
IUPAC Name: 4-Amino-2-fluorophenol
-
Synonyms: 3-Fluoro-4-hydroxyaniline, 2-Fluoro-4-aminophenol[3]
The molecule consists of a phenol ring substituted with an amino group at position 4 and a fluorine atom at position 2. This arrangement of functional groups allows for a variety of chemical transformations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-Amino-2-fluorophenol is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 399-96-2 | [2] |
| Molecular Formula | C₆H₆FNO | [2] |
| Molecular Weight | 127.12 g/mol | [2] |
| Appearance | White to gray to brown powder or crystals | |
| Melting Point | 170-172 °C | [4] |
| Boiling Point (Predicted) | 263.3 ± 25.0 °C | [4] |
| Density (Predicted) | 1.347 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in DMSO and Methanol. | [4] |
| pKa (Predicted) | 8.97 ± 0.18 | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 4-Amino-2-fluorophenol. Below are the key spectroscopic data for this compound.
Mass Spectrometry
The mass spectrum of 4-Amino-2-fluorophenol provides valuable information about its molecular weight and fragmentation pattern.
-
Mass Spectrum (ESI, cation mode) m/z: 128.1 [M+H]⁺
13C NMR Spectroscopy
The 13C NMR spectrum of 4-amino-2-fluorophenol hydrochloride in methanol-d₄ shows distinct signals for the carbon atoms in the molecule. Due to the influence of the electron-donating amino and hydroxyl groups and the electronegative fluorine atom, the chemical shifts of the aromatic carbons are spread over a characteristic range.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-2-fluorophenol exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3640–3530 | O–H stretch | Phenol |
| 3500–3200 | N–H stretch | Primary Amine |
| 1600–1585 | C–C stretch (in-ring) | Aromatic |
| 1500–1400 | C–C stretch (in-ring) | Aromatic |
| 1335–1250 | C–N stretch | Aromatic Amine |
| ~1200 | C–O stretch | Phenol |
| 1000-1400 | C-F stretch | Aryl fluoride |
Synthesis of 4-Amino-2-fluorophenol
4-Amino-2-fluorophenol is typically synthesized from 2-fluoro-4-nitrophenol through a reduction reaction. Two common methods are detailed below.
Method 1: Catalytic Hydrogenation
This method involves the reduction of the nitro group using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Experimental Protocol:
-
Dissolve 2-fluoro-4-nitrophenol (1 equivalent) in ethanol (5 mL/mmol).
-
Add 10% palladium on carbon (0.01 equivalent) to the solution.
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.
-
Monitor the reaction completion using thin-layer chromatography (TLC) with acetone as the detection reagent.
-
Upon completion, filter the reaction mixture through a pad of silica gel.
-
Wash the filter cake thoroughly with ethanol and tetrahydrofuran.
-
Concentrate the filtrate under reduced pressure to obtain 4-Amino-2-fluorophenol.[5]
Method 2: Reduction with Tin and Hydrochloric Acid
This method utilizes tin metal in the presence of concentrated hydrochloric acid to reduce the nitro group.
Experimental Protocol:
-
To a 100 mL round-bottom flask, add tin (1.65 g, 14 mmol) and 2-fluoro-4-nitrophenol (10 mmol).
-
Add a stirring bar and fit the flask with a reflux condenser.
-
Add water (24 mL) and concentrated hydrochloric acid (9 mL) to the reaction mixture.
-
Heat the solution under reflux for 1.5 hours.
-
Cool the reaction mixture.
-
Add 5M sodium hydroxide solution (20 mL) to the reaction mixture.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer with magnesium sulfate and filter.
-
Concentrate the organic layer to dryness to obtain 4-Amino-2-fluorophenol.[5]
Applications in Drug Development and Organic Synthesis
4-Amino-2-fluorophenol is a versatile intermediate with significant applications in the pharmaceutical industry and broader organic synthesis.
Intermediate in the Synthesis of Amodiaquine
One of the most notable applications of 4-Amino-2-fluorophenol is as a key precursor in the synthesis of Amodiaquine, an antimalarial drug.[1] Amodiaquine is effective against chloroquine-resistant strains of Plasmodium falciparum. The synthesis involves the reaction of 4-Amino-2-fluorophenol with 4,7-dichloroquinoline.
Building Block for Bioactive Compounds
The presence of amino and hydroxyl groups provides reactive sites for various chemical modifications, such as acylation, alkylation, and electrophilic aromatic substitution.[1] The fluorine substituent can enhance the metabolic stability and lipophilicity of derivative compounds, which are desirable properties in drug design.[1] Researchers are actively exploring its use in creating novel materials and other bioactive compounds.[1]
Other Applications
Beyond its role in antimalarial drug synthesis, 4-Amino-2-fluorophenol is also utilized in the production of:
-
Specialized dyes and pigments: Its aromatic structure and reactive functional groups make it a suitable precursor for various colorants.[1]
-
Agrochemicals: It serves as an intermediate in the synthesis of certain pesticides and herbicides.[1]
-
Other Pharmaceuticals: It is a building block for other therapeutic agents, including anti-inflammatory and analgesic drugs.
Biological Activity and Signaling Pathways
While 4-Amino-2-fluorophenol itself is primarily used as a chemical intermediate, its derivatives have shown a range of biological activities. The introduction of the 4-aminophenol moiety is a key strategy in the design of antiproliferative agents.[6] For instance, derivatives of 4-aminophenol have been investigated for their potential as anticancer agents.[7]
The specific signaling pathways modulated by direct derivatives of 4-Amino-2-fluorophenol are an active area of research. The structural similarity of its derivatives to known bioactive molecules suggests potential interactions with various biological targets, including enzymes and receptors. For example, some aminophenol derivatives have been studied as potential enzyme inhibitors.
Safety Information
4-Amino-2-fluorophenol is associated with certain health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Visualizations
Synthesis Workflow of 4-Amino-2-fluorophenol
Caption: A simplified workflow for the synthesis of 4-Amino-2-fluorophenol.
Experimental Workflow for Spectroscopic Analysis
Caption: General experimental workflow for the spectroscopic characterization of 4-Amino-2-fluorophenol.
Conclusion
4-Amino-2-fluorophenol is a compound of significant interest to the scientific and industrial communities, particularly in the realm of drug discovery and fine chemical synthesis. Its unique structural features provide a versatile platform for the development of novel molecules with a wide range of potential applications. This technical guide has summarized the key structural, physical, and spectroscopic properties of 4-Amino-2-fluorophenol, along with its synthesis and major applications. For researchers and professionals in drug development, a thorough understanding of this compound's chemistry is essential for leveraging its potential in creating next-generation therapeutics and other advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. CAS 399-96-2: 4-Amino-2-fluorophenol | CymitQuimica [cymitquimica.com]
- 4. 4-AMINO-2-FLUOROPHENOL CAS#: 399-96-2 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-hydroxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-4-hydroxyaniline, a key intermediate in the pharmaceutical industry. The primary focus is on the prevalent and efficient method of catalytic hydrogenation of 3-fluoro-4-nitrophenol. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility. Alternative synthetic strategies are also discussed, offering a broader perspective on the preparation of this important compound.
Introduction
3-Fluoro-4-hydroxyaniline, also known by its synonyms 4-Amino-3-fluorophenol and 2-Fluoro-4-hydroxyaniline, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, including the fluorine substituent, make it a valuable precursor in the development of novel therapeutics. The efficient and scalable synthesis of this intermediate is of significant interest to the drug development and manufacturing sectors. This guide aims to provide researchers and scientists with a detailed understanding of its synthesis, with a focus on practical and reproducible methodologies.
Primary Synthesis Route: Catalytic Hydrogenation
The most common and high-yielding method for the synthesis of 3-Fluoro-4-hydroxyaniline is the catalytic hydrogenation of 3-fluoro-4-nitrophenol. This reaction involves the reduction of the nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.
Reaction Pathway
The chemical transformation is illustrated below:
Caption: Synthesis of 3-Fluoro-4-hydroxyaniline via catalytic hydrogenation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the catalytic hydrogenation of 3-fluoro-4-nitrophenol based on cited experimental protocols.
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-nitrophenol | [1] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [1] |
| Solvent(s) | Ethanol-Tetrahydrofuran mixture, Methanol | [1] |
| Reactant to Catalyst Ratio (w/w) | 3.33:1 (20g reactant to 6g catalyst) | [1] |
| Temperature | Room Temperature | [1] |
| Pressure | Atmospheric Pressure | |
| Reaction Time | 4.5 hours to overnight | [1] |
| Yield | 91% - 100% | [1] |
| Purity | High, purified by filtration and concentration | [1] |
Detailed Experimental Protocols
Protocol 1: Ethanol-Tetrahydrofuran Solvent System [1]
-
Reaction Setup: To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.
-
Work-up: Filter the reaction mixture to remove the palladium on carbon catalyst. Wash the catalyst with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-Fluoro-4-hydroxyaniline (16.1 g, 100%) as a pale yellow solid.[1]
Protocol 2: Methanol Solvent System
-
Reaction Setup: Dissolve 3-fluoro-4-nitrophenol (0.1 g, 0.64 mmol) in methanol (6.9 mL).
-
Hydrogenation: Add 10% palladium on carbon (18 mg) to the solution and hydrogenate at atmospheric pressure overnight.
-
Work-up: Remove the catalyst by filtration over celite.
-
Isolation and Purification: Concentrate the crude product under reduced pressure. Purify by flash chromatography (DCM-100%) to afford 4-amino-3-fluorophenol as a yellow solid (0.074 g, 91%).
Experimental Workflow
Caption: General experimental workflow for catalytic hydrogenation.
Alternative Synthesis Routes
While catalytic hydrogenation is the most direct method, other synthetic strategies have been reported.
Multi-step Synthesis from p-Nitrophenol
A multi-step synthesis starting from the more economical p-nitrophenol has been described.[2] This process involves:
-
Catalytic hydrogenation of p-nitrophenol to p-aminophenol.
-
A sulfonation reaction.
-
A fluoro-substitution reaction to introduce the fluorine atom at the 3-position.
-
A final desulfonation step to yield the target product.
This route is more complex but may be more cost-effective for large-scale production due to the lower cost of the initial starting material.[2]
Synthesis via Fries and Beckman Rearrangements
A practical synthetic route to regorafenib involves the preparation of 4-amino-3-fluorophenol through a sequence involving Fries and Beckman rearrangements.[3] This approach is noted for its use of inexpensive starting materials and achieving an acceptable overall yield.[3]
Iron Reduction
While not directly reported for 3-fluoro-4-nitrophenol, the reduction of a similar nitro compound, 4-(2-fluoro-4-nitrophenyl)morpholine, to 3-fluoro-4-morpholinoaniline is achieved using iron powder and ammonium chloride in a methanol/water mixture.[4] This suggests that iron-based reduction methods could be a viable, less expensive alternative to catalytic hydrogenation for the synthesis of 3-Fluoro-4-hydroxyaniline.
Spectroscopic Data
¹H NMR Data
The ¹H NMR spectrum of 3-Fluoro-4-hydroxyaniline provides characteristic signals for the aromatic protons and the amine and hydroxyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 8.78 | s | 1H | -OH | [1] |
| 6.59 - 6.67 | m (dd) | 1H | Ar-H | [1] |
| 6.42 - 6.43 | m (dd) | 1H | Ar-H | [1] |
| 6.33 - 6.34 | m (d) | 1H | Ar-H | [1] |
| 4.36 - 4.38 | s (m) | 2H | -NH₂ | [1] |
Solvent: DMSO-d₆
Safety and Handling
3-Fluoro-4-hydroxyaniline and its precursors are chemical reagents and should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
The synthesis of 3-Fluoro-4-hydroxyaniline is most efficiently achieved through the catalytic hydrogenation of 3-fluoro-4-nitrophenol. This method offers high yields and purity under mild reaction conditions. Alternative multi-step syntheses from less expensive starting materials and other reduction methods provide viable options for process optimization and cost reduction in industrial applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
The Discovery and Development of Fluorinated Aminophenol Compounds as Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, including its high electronegativity and small size, can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][3] This guide focuses on a specific, highly promising class of molecules: fluorinated aminophenol derivatives. These compounds have emerged as potent inhibitors of key kinases in oncogenic signaling pathways, demonstrating their potential in the development of targeted cancer therapies.[4] We will explore their discovery, synthesis, mechanism of action, and the experimental protocols used for their evaluation.
Core Scaffold and Rationale for Fluorination
The aminophenol scaffold serves as a versatile building block in drug design.[5][6] In the context of kinase inhibition, the strategic placement of a fluorine atom, often as a trifluoromethyl (-CF3) group, on the aminophenol ring has proven particularly effective.[4] This modification enhances metabolic stability by blocking sites susceptible to oxidative metabolism and improves binding affinity with target proteins.[1][4] The focus of this guide is on N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides, a core structure that has shown significant potency against kinases in the RAF/MEK/ERK signaling cascade.[4]
Synthesis and Characterization
The synthesis of fluorinated aminophenol derivatives, such as the N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides, typically involves a straightforward yet robust amide bond formation. This process connects a fluorinated aminophenol core with various carboxylic acids to explore the structure-activity relationship (SAR).
Mechanism of Action: Targeting the RAF/MEK/ERK Pathway
The fluorinated aminophenol derivatives discussed herein are designed to function as kinase inhibitors, specifically targeting the RAF kinases within the RAS/RAF/MEK/ERK signaling pathway.[4] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a well-established driver in many human cancers, making it a prime target for therapeutic intervention.[4] The compounds act by inhibiting RAF kinases (such as BRAFV600E), which in turn prevents the downstream phosphorylation and activation of MEK and ERK, ultimately leading to reduced cell proliferation and survival.[4]
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the in vitro biochemical and cellular potency of a series of benzimidazole reverse amides incorporating a fluorinated aminophenol-like moiety. These compounds were assessed for their inhibitory activity against the BRAFV600E kinase (IC50) and their ability to suppress the phosphorylation of the downstream effector ERK (p-ERK EC50).[4]
| Compound ID | R' Group | BRAFV600E IC50 (µM) | p-ERK EC50 (µM) |
| 2 | 3-t-Bu | 0.003 | 0.04 |
| 9 | 3-Et | <0.0004 | 0.1 |
| 10 | 3-iPr | <0.0004 | 0.05 |
| 11 | 3-OCHF3 | 0.0004 | 0.1 |
| 12 | 3-CF3 | 0.003 | 0.4 |
| 13 | 4-t-Bu | 0.009 | 0.05 |
| 14 | 4-Et | 0.001 | 0.08 |
| 15 | 4-iPr | 0.004 | 0.09 |
| 16 | 4-OCHF3 | 0.001 | 0.1 |
| 17 | 4-CF3 | 0.004 | 0.05 |
| 18 | 2-F, 5-CF3 | 0.001 | 0.09 |
Data sourced from BenchChem's technical guide on Fluorinated Aminophenol Derivatives.[4]
Experimental Protocols
General Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives
This protocol outlines a representative procedure for the synthesis of the target compounds.[4]
-
Carboxylic Acid Activation: To a solution of the desired carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU (1.1 eq) and an amine base like DIPEA (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes to generate the activated ester.[4]
-
Amide Bond Formation: A solution of 4-amino-2-(trifluoromethyl)phenol (1.0 eq) in the same anhydrous solvent is added dropwise to the activated carboxylic acid mixture. The reaction is then stirred at room temperature for 12-24 hours.[4]
-
Work-up and Purification: Reaction completion is monitored by Thin-Layer Chromatography (TLC). The solvent is removed under reduced pressure. The resulting residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.[4] The organic layer is subsequently dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified using column chromatography on silica gel to yield the final compound.[4]
-
Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).[4]
In Vitro Kinase Inhibition Assay (BRAFV600E)
This protocol describes a typical in vitro assay to determine the inhibitory potency (IC50) of the synthesized compounds against the target kinase.[4]
-
Compound Preparation: The test compounds are serially diluted, typically in DMSO, to create a range of concentrations for determining the IC50 value.[4]
-
Reaction Setup: The assay is performed in a multi-well plate format. A reaction buffer containing the BRAFV600E enzyme and a suitable peptide substrate is dispensed into the wells. The serially diluted test compounds are then added to the appropriate wells.
-
Initiation of Reaction: The kinase reaction is started by adding ATP. The reaction is allowed to proceed for a specific duration at a controlled temperature (e.g., 30°C).[4]
-
Signal Detection: Following incubation, a detection reagent is added to each well. A common method uses a luciferase-based ATP detection reagent, which measures the amount of ATP remaining. The luminescence signal is inversely proportional to the kinase activity.[4]
-
Data Analysis: The raw data is converted to percent inhibition values for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.
Conclusion
Fluorinated aminophenol compounds represent a significant advancement in the field of kinase inhibitor development. The strategic use of fluorine enhances their drug-like properties, leading to potent and selective inhibition of key oncogenic pathways like the RAF/MEK/ERK cascade. The synthetic and analytical protocols detailed in this guide provide a framework for the continued discovery and optimization of this important class of therapeutic agents. As research progresses, these compounds hold considerable promise for forming the basis of new, more effective treatments for a variety of cancers.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated o-aminophenol derivatives for measurement of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Amino-2-fluorophenol Hydrochloride: A Key Building Block in Pharmaceutical Synthesis
For Immediate Release
This technical guide provides an in-depth overview of 4-Amino-2-fluorophenol hydrochloride (CAS No: 1341216-35-0), a critical chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines the molecule's physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the creation of novel therapeutic agents.
Core Molecular and Physical Properties
This compound is the hydrochloride salt of 4-Amino-2-fluorophenol. The strategic placement of a fluorine atom ortho to the hydroxyl group, along with the amino group, makes it a versatile reagent in organic synthesis. The fluorine atom can significantly enhance the lipophilicity and metabolic stability of derivative compounds, which are desirable characteristics in drug design.[1]
Below is a summary of its key quantitative data:
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClFNO | [2] |
| Molecular Weight | 163.58 g/mol | [2] |
| IUPAC Name | 4-amino-2-fluorophenol;hydrochloride | [2] |
| CAS Number | 1341216-35-0 | |
| Parent Compound CAS | 399-96-2 | |
| Parent Compound M.P. | 170-172 °C | |
| Parent Compound Solubility | DMSO, Methanol | |
| InChI | InChI=1S/C6H6FNO.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,9H,8H2;1H | [2] |
| Canonical SMILES | C1=CC(=C(C=C1N)F)O.Cl | [2] |
Synthesis and Experimental Protocols
The synthesis of 4-Amino-2-fluorophenol, the parent compound, is a critical step. The subsequent conversion to its hydrochloride salt is a standard chemical procedure. Below are two established experimental protocols for the synthesis of 4-Amino-2-fluorophenol.
Protocol 1: Catalytic Hydrogenation of 2-fluoro-4-nitrophenol
This method involves the reduction of a nitro group to an amine using a catalyst.
Materials:
-
2-fluoro-4-nitrophenol
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Diatomaceous earth
-
Hydrogen gas supply
Procedure:
-
Dissolve 2-fluoro-4-nitrophenol (5.0 g, 31.8 mmol) in methanol (200 mL).
-
Add 10% palladium on carbon catalyst (1.0 g) to the solution.
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of diatomaceous earth and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-2-fluorophenol.[3]
Protocol 2: Metal-Acid Reduction
This classic method uses a metal in an acidic medium for the reduction of the nitro group.
Materials:
-
2-fluoro-4-nitrophenol
-
Tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
5M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
To a 100 mL round-bottom flask, add tin (1.65 g, 14 mmol) and the 2-fluoro-4-nitrophenol precursor (10 mmol).
-
Add water (24 mL) and concentrated hydrochloric acid (9 mL) to the flask.
-
Heat the solution under reflux for 1.5 hours.
-
Cool the reaction mixture.
-
Add 5M sodium hydroxide solution (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate to obtain the product.[4]
To obtain This compound , the resulting 4-Amino-2-fluorophenol from either protocol can be dissolved in a suitable solvent and treated with hydrochloric acid.
Applications in Drug Development and Chemical Synthesis
This compound is a valuable building block, primarily utilized as an intermediate in medicinal chemistry and organic synthesis.[4]
-
Pharmaceutical Synthesis : Its most notable application is as a key intermediate in the synthesis of the antimalarial drug Amodiaquine.[1][3] The presence of amino and hydroxyl groups provides reactive sites for further functionalization, such as alkylation and acylation, which are common reactions in the development of active pharmaceutical ingredients (APIs).[1]
-
Agrochemicals and Dyes : This compound also serves as a precursor in the manufacturing of specialized dyes and agrochemicals, where precise molecular structures are necessary for their function.[1][5]
-
Influence of Fluorine : The fluorine atom plays a crucial role in modern drug design. Its incorporation into molecules can significantly alter pharmacokinetic properties, often leading to improved efficacy and metabolic stability.[1][6]
Safety and Handling
This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a cornerstone intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a strategically placed fluorine atom, offers significant advantages in the design of new pharmaceuticals and other specialty chemicals. The protocols and data presented in this guide are intended to support researchers in leveraging the potential of this versatile compound in their scientific endeavors.
References
Preliminary Investigation of 4-Amino-2-fluorophenol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into 4-Amino-2-fluorophenol hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines its physicochemical properties, details available synthesis methodologies for the parent compound, and presents a relevant metabolic pathway. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is the hydrochloride salt of 4-Amino-2-fluorophenol. The parent compound is a fluorinated aromatic amine and phenol derivative. The introduction of a fluorine atom can enhance lipophilicity and metabolic stability in derived compounds, making it a valuable building block in medicinal chemistry.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₇ClFNO | PubChem |
| Molecular Weight | 163.58 g/mol | PubChem |
| CAS Number | 1341216-35-0 | PubChem |
| Appearance | Brownish-yellow solid (for parent compound) | Guidechem |
| Melting Point | 170-172 °C (for parent compound) | ChemicalBook |
Synthesis and Experimental Protocols
Synthesis of 4-Amino-2-fluorophenol
Two primary methods for the synthesis of 4-Amino-2-fluorophenol are outlined below.
Method 1: Catalytic Hydrogenation of 2-Fluoro-4-nitrophenol
This method involves the reduction of a nitro group to an amine using a palladium-on-carbon catalyst under a hydrogen atmosphere.
-
Materials: 2-fluoro-4-nitrophenol, Methanol, 10% Palladium on carbon, Hydrogen gas.
-
Procedure:
-
Dissolve 2-fluoro-4-nitrophenol in methanol.
-
Add 10% palladium on carbon catalyst to the solution.
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of diatomaceous earth and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-Amino-2-fluorophenol.
-
Method 2: Reduction of a Phenolic Precursor with Tin and Hydrochloric Acid
This protocol utilizes tin metal in the presence of concentrated hydrochloric acid to reduce the corresponding nitro-substituted phenol.
-
Materials: Phenol precursor compound, Tin (Sn), Concentrated Hydrochloric Acid, Water, 5M Sodium Hydroxide, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Magnesium Sulfate.
-
Procedure:
-
To a round-bottom flask, add tin and the corresponding phenol precursor compound.
-
Add water and concentrated hydrochloric acid to the flask.
-
Heat the solution under reflux for 1.5 hours.
-
Cool the reaction mixture.
-
Add 5M sodium hydroxide solution.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer with magnesium sulfate and filter.
-
Concentrate the organic layer to dryness to yield 4-Amino-2-fluorophenol.
-
Analytical Data
A key piece of analytical data found is the 13C NMR spectrum for this compound.
-
13C NMR (MeOH-d4): A referenced spectrum is available in the literature, which can be used for the identification and characterization of the compound.[2]
Role in Pharmaceutical Synthesis and Metabolism
4-Amino-2-fluorophenol is a crucial intermediate in the synthesis of the antimalarial drug Amodiaquine.[1] Understanding the metabolic fate of Amodiaquine provides context for the potential biotransformation of its precursors.
Metabolic Pathway of Amodiaquine
Amodiaquine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to its active metabolite, N-desethylamodiaquine (DEAQ).[3][4] DEAQ is responsible for most of the antimalarial activity.[3] A minor pathway involves the formation of a reactive quinoneimine metabolite, which has been linked to toxicity.[3]
Below is a diagram illustrating the metabolic pathway of Amodiaquine.
Caption: Metabolic Pathway of Amodiaquine.
Synthesis of Amodiaquine from 4-Amino-2-fluorophenol
The synthesis of Amodiaquine from 4-Amino-2-fluorophenol is a multi-step process. A generalized workflow is presented below.
Caption: General Workflow for Amodiaquine Synthesis.
Conclusion
This compound is a valuable chemical intermediate with direct applications in the synthesis of pharmaceuticals like Amodiaquine. While detailed protocols for its direct synthesis and comprehensive analytical data are not widely published, the synthesis of its parent compound is well-documented. The metabolic pathway of Amodiaquine provides insight into the potential biological transformations of related structures. Further research is warranted to fully characterize the hydrochloride salt and explore its potential in other drug development applications.
References
An In-depth Technical Guide to 4-Amino-2-fluorophenol Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorophenol hydrochloride is a fluorinated aromatic compound of significant interest in the pharmaceutical and fine chemical industries. Its unique structural features, including an amino group, a hydroxyl group, and a fluorine atom on the benzene ring, make it a versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom can impart desirable properties to the final products, such as enhanced metabolic stability and lipophilicity, which are crucial in drug design. This technical guide provides a comprehensive review of the synthesis, chemical properties, and key applications of this compound, with a focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
This compound is the salt form of 4-amino-2-fluorophenol. The hydrochloride salt is often preferred in synthesis due to its increased stability and ease of handling compared to the free base. A summary of its key physical and chemical properties is presented in the tables below.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₇ClFNO | [1] |
| Molecular Weight | 163.58 g/mol | [1] |
| CAS Number | 1341216-35-0 | [1] |
| Appearance | White to gray to brown powder/crystal | [2] |
| Melting Point | 170-172 °C (for the free base) | [3] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | Soluble | [3] |
| Methanol | Soluble | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-amino-2-fluorophenol and its hydrochloride salt. Below is a summary of the available spectroscopic data.
Mass Spectrometry of 4-Amino-2-fluorophenol
| Technique | Ion | m/z | Reference |
| ESI | [M+H]⁺ | 128.1 |
NMR Spectroscopy of this compound
A ¹³C NMR spectrum of this compound has been reported in the literature, recorded in methanol-d₄.[4]
Synthesis of 4-Amino-2-fluorophenol
The synthesis of the parent compound, 4-amino-2-fluorophenol, is a critical step in the utilization of its hydrochloride salt. Two primary methods for its synthesis are detailed below.
Method 1: Catalytic Hydrogenation of 2-Fluoro-4-nitrophenol
This method involves the reduction of a nitro group to an amino group using a palladium catalyst and hydrogen gas.
Experimental Protocol:
-
Dissolve 2-fluoro-4-nitrophenol (1 equivalent) in ethanol (5 mL/mmol).
-
Add 10% palladium on carbon (0.01 equivalent) to the solution.
-
Stir the mixture overnight under a hydrogen atmosphere at room temperature.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through silica gel and wash the filter cake with ethanol and tetrahydrofuran.
-
Concentrate the filtrate under reduced pressure to obtain 4-amino-2-fluorophenol.
One specific example of this protocol reports a yield of over 99% when starting with 5.0 g of 2-fluoro-4-nitrophenol.
Method 2: Reduction of a Phenolic Precursor with Tin and Hydrochloric Acid
This classic method utilizes a metal-acid system for the reduction of the nitro group.
Experimental Protocol:
-
To a 100 mL round-bottom flask, add tin (1.65 g, 14 mmol) and the corresponding 2-fluoro-4-nitrophenol precursor (10 mmol).
-
Add a stir bar and a reflux condenser to the flask.
-
Add water (24 mL) and concentrated hydrochloric acid (9 mL) to the mixture.
-
Heat the solution under reflux for 1.5 hours.
-
Cool the reaction mixture and add 5M sodium hydroxide solution (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over magnesium sulfate.
-
Filter the solution and concentrate the organic layer to dryness to yield 4-amino-2-fluorophenol.[3]
Applications in Drug Development
4-Amino-2-fluorophenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of the antimalarial drug, Amodiaquine.
Role in Amodiaquine Synthesis
Amodiaquine is a 4-aminoquinoline derivative that has been widely used in the treatment of malaria. The synthesis of Amodiaquine involves a Mannich reaction, a three-component condensation reaction, where 4-amino-2-fluorophenol serves as the phenolic component.
The general mechanism of a Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, by formaldehyde and a primary or secondary amine. The product is a β-amino-carbonyl compound, also known as a Mannich base.
The workflow for the synthesis of an Amodiaquine precursor from 4-amino-2-fluorophenol is depicted below. This key step involves the reaction of 4-amino-2-fluorophenol with formaldehyde and diethylamine.
This intermediate is then further reacted with 4,7-dichloroquinoline to yield Amodiaquine. The presence of the fluorine atom in the 4-amino-2-fluorophenol starting material is a strategic modification to enhance the properties of the final drug molecule.
Safety Information
This compound is associated with several hazard classifications. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the antimalarial drug Amodiaquine. Its synthesis from readily available precursors is well-established. The physicochemical and spectroscopic properties of this compound are essential for its proper identification and utilization in complex synthetic pathways. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of fluorinated building blocks like this compound will likely play an increasingly important role in drug discovery and development. Further research into its properties and applications is warranted to fully exploit its potential in organic synthesis and medicinal chemistry.
References
An In-depth Technical Guide on the Biological Activity of 4-Amino-2-fluorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorophenol is a versatile fluorinated aromatic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] The strategic incorporation of a fluorine atom at the ortho position to the hydroxyl group, along with the presence of an amino group, imparts unique physicochemical properties to its derivatives. These properties, including enhanced metabolic stability and lipophilicity, make them attractive scaffolds in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known biological activities of 4-Amino-2-fluorophenol derivatives, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field. Notably, 4-Amino-2-fluorophenol is a key intermediate in the synthesis of the antimalarial drug Amodiaquine.[1]
Anticancer Activity: Kinase Inhibition
Derivatives of 4-Amino-2-fluorophenol have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The fluorinated aminophenol moiety can be effectively incorporated into scaffolds that target the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.
Quantitative Data: Kinase Inhibitory Activity
The following tables summarize the in vitro biochemical and cellular potency of two distinct series of 4-Amino-2-fluorophenol derivatives.
Table 1: BRAFV600E Kinase and p-ERK Inhibition by N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives
| Compound ID | R' | BRAFV600E IC50 (µM) | p-ERK EC50 (µM) |
| 2 | 3-t-Bu | 0.003 | 0.04 |
| 9 | 3-Et | <0.0004 | 0.1 |
| 10 | 3-iPr | <0.0004 | 0.05 |
| 11 | 3-OCHF3 | 0.0004 | 0.1 |
| 12 | 3-CF3 | 0.003 | 0.4 |
| 13 | 4-t-Bu | 0.009 | 0.05 |
| 14 | 4-Et | 0.001 | 0.08 |
| 15 | 4-iPr | 0.004 | 0.09 |
| 16 | 4-OCHF3 | 0.001 | 0.1 |
| 17 | 4-CF3 | 0.004 | 0.05 |
| 18 | 2-F, 5-CF3 | 0.001 | 0.09 |
Table 2: Protein Kinase B/AKT and ABL Tyrosine Kinase Inhibition by a 4-amino-2-thiophenol Derivative
| Compound ID | Target Kinase | IC50 (µM) |
| 5i | Protein Kinase B/AKT | 1.26 |
| 5i | ABL Tyrosine Kinase | 1.50 |
Signaling Pathway
The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway, particularly BRAF, are common in many cancers. The N-(4-hydroxy-3-(trifluoromethyl)phenyl) amide derivatives listed in Table 1 are designed to inhibit the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting cancer cell growth.
References
The Strategic Role of 4-Amino-2-fluorophenol in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-fluorophenol has emerged as a cornerstone building block in medicinal chemistry, prized for its unique structural features that impart advantageous properties to bioactive molecules. The strategic placement of an amino group, a hydroxyl group, and a fluorine atom on a benzene ring provides a versatile scaffold for the synthesis of complex pharmaceutical agents. The fluorine atom, in particular, is a key bioisostere for hydrogen, capable of enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the synthesis of 4-Amino-2-fluorophenol, its pivotal role in the development of therapeutic agents such as kinase inhibitors and antimalarials, and detailed experimental protocols for the synthesis of key derivatives.
Introduction: The 4-Amino-2-fluorophenol Scaffold
4-Amino-2-fluorophenol (CAS: 399-96-2) is a fluorinated aromatic amine and phenol derivative with the molecular formula C₆H₆FNO.[1] It typically appears as a white to gray or brown powder or crystalline solid.[2] The molecule's key features for medicinal chemistry are its three reactive sites: the nucleophilic amino and hydroxyl groups, and the fluorine atom which modulates the electronic properties of the aromatic ring.[1] These groups provide multiple points for diverse functionalization, including acylation, alkylation, and electrophilic aromatic substitution, making it an ideal starting material for constructing complex molecular architectures.[1]
The presence of the fluorine atom ortho to the hydroxyl group is of particular significance. Fluorine's high electronegativity and small size allow it to serve as a bioisosteric replacement for hydrogen, which can lead to improved pharmacokinetic and pharmacodynamic properties.[1] Strategic fluorination can block sites of metabolism, increase membrane permeability, and alter the pKa of nearby functional groups, thereby enhancing a drug's overall profile.[1]
Synthesis of the 4-Amino-2-fluorophenol Core
The synthesis of 4-Amino-2-fluorophenol can be achieved through various methods. Below are two common laboratory-scale protocols.
Experimental Protocol 1: Catalytic Hydrogenation
This method involves the reduction of a nitrobenzene derivative using a palladium on carbon catalyst under a hydrogen atmosphere.
Materials:
-
2-Fluoro-4-nitrophenol
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas supply
-
Silica gel
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-fluoro-4-nitrophenol (1 equivalent) in ethanol (5 mL/mmol).
-
To this solution, add 10% palladium on carbon (0.01 equivalent).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the catalyst.
-
Wash the filter cake thoroughly with ethanol and tetrahydrofuran.
-
Combine the filtrates and concentrate under reduced pressure to yield 4-Amino-2-fluorophenol.
Experimental Protocol 2: Reduction with Tin and HCl
This classic method utilizes tin metal in the presence of concentrated hydrochloric acid to reduce the nitro group.
Materials:
-
2-Fluoro-4-nitrophenol
-
Tin (Sn) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
5M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add tin powder (1.65 g, 14 mmol) and 2-fluoro-4-nitrophenol (10 mmol).
-
Add deionized water (24 mL) and concentrated hydrochloric acid (9 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add 5M sodium hydroxide solution (20 mL) to basify the mixture.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the 4-Amino-2-fluorophenol product.
Applications in Medicinal Chemistry
The 4-Amino-2-fluorophenol scaffold is integral to the structure of several classes of therapeutic agents.
Antimalarial Agents: The Case of Amodiaquine
One of the most notable applications of 4-Amino-2-fluorophenol is as a key intermediate in the synthesis of the antimalarial drug Amodiaquine.[1] Amodiaquine is a 4-aminoquinoline derivative effective against chloroquine-resistant strains of Plasmodium falciparum.[3]
The synthesis involves a Mannich reaction followed by a nucleophilic aromatic substitution. While the literature often describes the synthesis starting from 4-acetamidophenol, a similar pathway can be employed starting with 4-Amino-2-fluorophenol, which would first be acetylated. For the purpose of this guide, we will outline the key steps following the formation of the analogous fluorinated acetamidophenol intermediate.
Step 1: Mannich Reaction
-
To a solution of paraformaldehyde (1.2 equiv) in toluene, add diethylamine (1.25 equiv) dropwise and stir for 2 hours at 40°C.
-
Add N-(2-fluoro-4-hydroxyphenyl)acetamide (1.0 equiv) to the mixture and stir for 15 hours at 80-85°C.
-
Cool the mixture to room temperature and then to 5-10°C for 2 hours to precipitate the product.
-
Filter the solid, wash with cold toluene, and dry to obtain N-(3-(diethylaminomethyl)-2-fluoro-4-hydroxyphenyl)acetamide.
Step 2: Hydrolysis and Coupling
-
Add the product from Step 1 to 32% HCl and reflux at 85°C for 4 hours to hydrolyze the acetamide.
-
Cool the mixture, add water, and adjust the pH to 4 with 25% aqueous NaOH.
-
Add 4,7-dichloroquinoline (1.0 equiv) to the mixture.
-
Reflux at 85°C for 3 hours.
-
Cool the mixture to 5°C for 2 hours to crystallize the product.
-
Filter, wash with cold water, and dry to yield the 2-fluoro analogue of Amodiaquine.
Kinase Inhibitors
The 4-aminophenol scaffold is prevalent in the design of protein kinase inhibitors, a critical class of drugs for cancer therapy. A study on 4-amino-2-(thio)phenol derivatives revealed potent inhibitors of Protein Kinase B (AKT) and Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase.[4]
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 5i | Protein Kinase B (AKT) | 1.26 | [4] |
| 5i | ABL Tyrosine Kinase | 1.50 | [4] |
Compound 5i: N-(3-((1H-1,2,4-triazol-5-yl)thio)-4-hydroxyphenyl)-4-nitrobenzenesulfonamide
This multi-step synthesis involves the preparation of a sulfonamide intermediate and its subsequent coupling to a functionalized aminophenol.
Step 1: Synthesis of 4-Nitrobenzenesulfonamide
-
To 4-nitrobenzenesulfonyl chloride (6.7 g) in a flask cooled with an ice bath, add aqueous ammonia (10 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Extract the reaction mixture with ethyl acetate (100 mL).
-
Wash the organic extract with water and saturated aqueous sodium chloride, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 4-nitrobenzenesulfonamide.
Step 2: Synthesis of 4-Amino-2-((1H-1,2,4-triazol-5-yl)thio)phenol This step is a plausible route based on general methods for synthesizing similar structures.
-
React 4-Amino-2-fluorophenol with a thiocyanating agent (e.g., KSCN with a catalyst) to introduce a thiocyanate group at the 2-position, displacing the fluorine.
-
The resulting 2-thiocyanato-4-aminophenol is then cyclized with formohydrazide under heating to form the triazole ring.
Step 3: Final Coupling
-
Dissolve 4-Amino-2-((1H-1,2,4-triazol-5-yl)thio)phenol (1.0 equiv) in a suitable solvent like pyridine.
-
Add 4-nitrobenzenesulfonyl chloride (from Step 1, 1.1 equiv) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield compound 5i .
Signaling Pathways Targeted by 4-Amino-2-fluorophenol Derivatives
Derivatives of 4-Amino-2-fluorophenol have been shown to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[4] Compound 5i , derived from a 4-aminophenol scaffold, is an inhibitor of AKT.
ABL Kinase Signaling Pathway
The ABL tyrosine kinase is a non-receptor tyrosine kinase that, when constitutively activated (e.g., as the BCR-ABL fusion protein in chronic myeloid leukemia), drives cell proliferation and survival. Compound 5i also demonstrates inhibitory activity against ABL kinase.[4]
Conclusion
4-Amino-2-fluorophenol is a privileged scaffold in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutics. Its unique combination of reactive functional groups and the strategic placement of a fluorine atom allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles. From established drugs like Amodiaquine to novel kinase inhibitors, the utility of this building block is well-documented. The experimental protocols and pathway analyses provided in this guide serve as a foundational resource for researchers engaged in the design and synthesis of next-generation therapeutic agents. The continued exploration of derivatives based on the 4-Amino-2-fluorophenol core promises to yield further innovations in drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Amodiaquine from 4-Amino-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic pathway for Amodiaquine, a crucial antimalarial agent, commencing from the starting material 4-Amino-2-fluorophenol. While the traditional synthesis of Amodiaquine typically utilizes 4-aminophenol derivatives, this application note details a feasible, albeit novel, two-step synthetic route. The protocol is based on established organic chemistry principles, including the Mannich reaction and nucleophilic aromatic substitution. The presence of the fluorine atom on the phenol ring is anticipated to influence the regioselectivity of the Mannich reaction and the reactivity of the subsequent intermediate. The provided protocols are intended as a foundational guide for researchers and may require optimization for maximal yield and purity.
Introduction
Amodiaquine is a 4-aminoquinoline antimalarial drug effective against chloroquine-resistant strains of Plasmodium falciparum.[1][2] The standard synthesis involves the aminomethylation of a 4-aminophenol derivative via the Mannich reaction, followed by condensation with 4,7-dichloroquinoline.[3][4] This document presents a detailed protocol for a proposed synthesis of Amodiaquine starting from 4-Amino-2-fluorophenol. The fluorine substituent at the 2-position of the aminophenol is expected to direct the Mannich reaction to the 6-position due to steric and electronic effects, leading to the desired intermediate for the subsequent condensation.
Proposed Synthetic Pathway
The proposed synthesis of Amodiaquine from 4-Amino-2-fluorophenol is a two-step process:
-
Step 1: Mannich Reaction. 4-Amino-2-fluorophenol undergoes a Mannich reaction with formaldehyde and diethylamine to yield 4-amino-2-(diethylaminomethyl)-6-fluorophenol.
-
Step 2: Condensation. The intermediate, 4-amino-2-(diethylaminomethyl)-6-fluorophenol, is then condensed with 4,7-dichloroquinoline to produce the final product, Amodiaquine.
Experimental Protocols
Step 1: Synthesis of 4-amino-2-(diethylaminomethyl)-6-fluorophenol (Mannich Reaction)
Principle: The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located on a carbon atom. In this step, the phenol ring of 4-Amino-2-fluorophenol is aminomethylated.
Materials:
-
4-Amino-2-fluorophenol
-
Diethylamine
-
Paraformaldehyde
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for pH adjustment, if necessary)
-
Sodium hydroxide (for work-up)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Amino-2-fluorophenol (1.0 equivalent) in ethanol.
-
To this solution, add diethylamine (1.2 equivalents).
-
Slowly add paraformaldehyde (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture. If not, proceed to solvent removal.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 4-amino-2-(diethylaminomethyl)-6-fluorophenol can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-((7-chloroquinolin-4-yl)amino)-2-(diethylaminomethyl)phenol (Amodiaquine) (Condensation)
Principle: This step involves a nucleophilic aromatic substitution reaction where the amino group of the Mannich base intermediate displaces the chlorine atom at the 4-position of 4,7-dichloroquinoline.
Materials:
-
4-amino-2-(diethylaminomethyl)-6-fluorophenol (from Step 1)
-
4,7-Dichloroquinoline
-
Isopropanol (or other suitable high-boiling solvent)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 4-amino-2-(diethylaminomethyl)-6-fluorophenol (1.0 equivalent) and 4,7-dichloroquinoline (1.0 equivalent) in isopropanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 82 °C for isopropanol) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Amodiaquine.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Mannich Reaction | Step 2: Condensation |
| Starting Material | 4-Amino-2-fluorophenol | 4-amino-2-(diethylaminomethyl)-6-fluorophenol |
| Key Reagents | Diethylamine, Paraformaldehyde | 4,7-Dichloroquinoline |
| Solvent | Ethanol | Isopropanol |
| Reaction Temperature | ~78 °C (Reflux) | ~82 °C (Reflux) |
| Reaction Time | 4 - 6 hours | 8 - 12 hours |
| Expected Yield | 70 - 85% | 60 - 75% |
| Purity (crude) | >85% | >80% |
Visualizations
Logical Workflow for Amodiaquine Synthesis
Caption: Proposed synthetic workflow for Amodiaquine from 4-Amino-2-fluorophenol.
Signaling Pathway (Mechanism of Action)
While the synthesis itself doesn't involve a signaling pathway, the mechanism of action of Amodiaquine is relevant to its development. Amodiaquine is believed to interfere with the detoxification of heme in the malaria parasite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2013138200A1 - Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof - Google Patents [patents.google.com]
- 4. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 4-Amino-2-fluorophenol
An Application Guide to the Strategic Acylation of 4-Amino-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
4-Amino-2-fluorophenol is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a nucleophilic amino group and a phenolic hydroxyl group on a fluorinated benzene ring, offers multiple reaction pathways. The fluorine atom can enhance the metabolic stability and lipophilicity of derivative compounds, making it a valuable building block for novel therapeutics and functional materials.[1]
Acylation—the process of introducing an acyl group (R-C=O)—is a fundamental transformation for this substrate. However, the presence of two potential sites for acylation, the nitrogen of the amino group (N-acylation) and the oxygen of the hydroxyl group (O-acylation), presents a critical challenge of chemoselectivity.[3][4][5] Mastering this selectivity is paramount to harnessing the synthetic potential of 4-Amino-2-fluorophenol. This guide provides an in-depth exploration of the principles governing these reactions and detailed protocols for achieving selective acylation.
The Core Challenge: Chemoselectivity in N- vs. O-Acylation
The primary determinant in the acylation of 4-Amino-2-fluorophenol is the relative nucleophilicity of the amino and hydroxyl groups. In a neutral or slightly basic medium, the nitrogen atom of the amino group is significantly more nucleophilic than the oxygen atom of the phenolic group.[6] This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile (like the carbonyl carbon of an acylating agent). Consequently, N-acylation is the kinetically favored process under standard conditions.[6]
However, this inherent preference can be modulated or even reversed through strategic selection of catalysts, protecting groups, and reaction conditions. Achieving selective O-acylation, for instance, typically requires deactivating the more reactive amino group or enhancing the nucleophilicity of the hydroxyl group.
Caption: Kinetically vs. Condition-Dependent Acylation Pathways.
Achieving Selective N-Acylation: The Path of Least Resistance
Selective N-acylation is the more straightforward transformation due to the superior nucleophilicity of the amino group. The synthesis of N-(4-hydroxy-3-fluorophenyl)acetamide, an analog of the widely used analgesic paracetamol, serves as a prime example.[7][8] Various methods can be employed, from uncatalyzed reactions with potent acylating agents to catalyzed processes that offer milder conditions and improved yields.
Common Acylating Agents & Conditions
| Acylating Agent | Catalyst/Conditions | Key Advantages | Considerations |
| Acetic Anhydride | Aqueous medium, mild heat | Cost-effective, readily available, water can be used as a solvent.[9][10] | Can lead to di-acylation if reaction time is extended or excess anhydride is used.[9][11] |
| Acetic Anhydride | Heterogeneous acid catalyst (e.g., Silica Sulfuric Acid) | Solvent-free, mild room temperature conditions, easy catalyst removal.[12][13] | Catalyst preparation or purchase required. |
| Acetyl Chloride | Aprotic solvent with a base (e.g., pyridine, triethylamine) | Highly reactive, suitable for less reactive amines. | Corrosive, generates HCl byproduct which must be scavenged by a base. |
| Vinyl Acetate | Enzymatic catalyst (e.g., Lipase) | High chemoselectivity, environmentally benign, operates under mild conditions.[14][15] | Higher cost of catalyst, potentially slower reaction rates. |
Protocol 1: Synthesis of N-(3-fluoro-4-hydroxyphenyl)acetamide via Acetic Anhydride
This protocol is adapted from the well-established synthesis of paracetamol and represents a robust method for selective N-acetylation.[9][10]
Objective: To selectively acetylate the amino group of 4-Amino-2-fluorophenol.
Materials:
-
4-Amino-2-fluorophenol (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Deionized Water
-
100 mL Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter flask assembly
Procedure:
-
Preparation: To a 100 mL flask, add 4-Amino-2-fluorophenol (1.0 eq) and deionized water (approx. 8-10 mL per gram of starting material). Stir the suspension to create a slurry.
-
Acylation: Gently warm the suspension to approximately 50-60°C with stirring. Add acetic anhydride (1.1 eq) dropwise to the slurry over 5-10 minutes.
-
Reaction: Continue stirring the reaction mixture at 50-60°C for an additional 15-20 minutes. The solid starting material should dissolve as the reaction progresses, followed by the precipitation of the product.
-
Isolation: After the reaction period, cool the flask in an ice bath for 20-30 minutes to ensure complete precipitation of the product.
-
Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials and acetic acid byproduct.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C or air-dry to a constant weight.
Self-Validation & Characterization:
-
TLC Analysis: Monitor the reaction progress by TLC, co-spotting the reaction mixture against the 4-Amino-2-fluorophenol starting material. The product should have a different Rf value.
-
Melting Point: The purified product should exhibit a sharp melting point, distinct from the starting material.
-
FTIR Spectroscopy: Confirm the formation of the amide by observing the appearance of a strong C=O stretch (approx. 1650-1680 cm⁻¹) and an N-H bend (approx. 1550 cm⁻¹), alongside the disappearance of the primary amine N-H scissoring band.[9]
Protocol 2: Selective O-Acylation via Amine Protection
Achieving selective O-acylation is more complex and typically involves temporarily deactivating the highly nucleophilic amino group. One effective strategy is to deprotonate the phenolic hydroxyl group with a strong base, making it a more potent nucleophile than the neutral amine.
Causality Behind the Choice: Using a strong base like sodium hydride (NaH) selectively deprotonates the more acidic phenol (pKa ~10) over the amine (pKa of conjugate acid ~5). The resulting phenoxide is a much stronger nucleophile, directing the acylation to the oxygen atom.[16]
Caption: Step-by-step workflow for selective O-acylation.
Objective: To selectively acetylate the hydroxyl group of 4-Amino-2-fluorophenol.
Materials:
-
4-Amino-2-fluorophenol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Acetyl Chloride or Acetic Anhydride (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or 3-neck round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Syringes for reagent addition
-
Ethyl Acetate, Saturated aq. NH₄Cl, Brine
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a dry flask under an inert atmosphere (N₂ or Ar). Add 4-Amino-2-fluorophenol (1.0 eq) and anhydrous THF. Cool the stirred solution to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (1.1 eq) portion-wise to the solution. Caution: NaH reacts violently with water and generates flammable H₂ gas. Allow the mixture to stir at 0°C for 30 minutes.
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise via syringe. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired O-acylated product.
Conclusion
The acylation of 4-Amino-2-fluorophenol is a testament to the principles of chemoselectivity in organic synthesis. While N-acylation is the kinetically preferred and more accessible pathway, selective O-acylation is achievable through the strategic manipulation of reaction conditions, particularly by enhancing the nucleophilicity of the phenolic oxygen. The protocols provided herein offer reliable, validated methods for researchers to selectively synthesize both N- and O-acylated derivatives, enabling the development of novel molecules for pharmaceutical and industrial applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. brainly.com [brainly.com]
- 4. brainly.in [brainly.in]
- 5. differencebetween.com [differencebetween.com]
- 6. quora.com [quora.com]
- 7. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. rsc.org [rsc.org]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Application Notes and Protocols for Selective O-Alkylation of 4-Amino-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorophenol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The presence of amino, hydroxyl, and fluoro groups on the aromatic ring offers multiple sites for functionalization, enabling the creation of diverse molecular architectures.[1] Selective alkylation of the hydroxyl group is a key transformation for introducing various alkoxy groups, which can significantly modulate the biological activity and physicochemical properties of the resulting molecules.
A significant challenge in the alkylation of 4-Amino-2-fluorophenol is the presence of two nucleophilic sites: the amino (-NH₂) and the hydroxyl (-OH) groups. Direct alkylation often results in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, leading to difficult purification and low yields of the desired O-alkylated product.
This application note provides a detailed protocol for the selective O-alkylation of the hydroxyl group of 4-Amino-2-fluorophenol. The strategy involves the temporary protection of the more nucleophilic amino group as a Schiff base (imine) using benzaldehyde. Following protection, the hydroxyl group is alkylated via a Williamson ether synthesis. The final step involves the hydrolysis of the imine to regenerate the free amino group, yielding the desired 4-alkoxy-2-fluoroaniline.[2][3][4]
Overall Reaction Scheme
Caption: Overall three-step reaction scheme for the selective O-alkylation of 4-Amino-2-fluorophenol.
Experimental Workflow
Caption: Experimental workflow for the selective O-alkylation of 4-Amino-2-fluorophenol.
Detailed Experimental Protocols
This protocol is a general method adapted for 4-Amino-2-fluorophenol based on established procedures for other aminophenols.[4][5] Optimization may be required for specific alkyl halides.
Materials and Reagents
-
4-Amino-2-fluorophenol
-
Benzaldehyde
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Methanol (MeOH)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Hydrochloric acid (HCl), 1N solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step 1: Protection of the Amino Group (Formation of N-Benzylidene-4-amino-2-fluorophenol)
-
In a round-bottom flask, dissolve 4-Amino-2-fluorophenol (1.0 eq) in methanol (approx. 2.7 mL per mmol of aminophenol).
-
To the stirred solution, add benzaldehyde (1.0 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour. The formation of the imine may be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting residue, the crude N-benzylidene-4-amino-2-fluorophenol, can often be used directly in the next step. For higher purity, the crude product can be recrystallized from ethanol.
Step 2: O-Alkylation of the Hydroxyl Group
-
Dissolve the crude N-benzylidene-4-amino-2-fluorophenol (1.0 eq) from Step 1 in acetone (approx. 10 mL per mmol of the intermediate).
-
To the stirred solution, add anhydrous potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.0 eq).
-
Heat the mixture to reflux and maintain reflux for approximately 20 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and other inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and the washings, and remove the acetone under reduced pressure to obtain the crude O-alkylated protected intermediate.
Step 3: Deprotection of the Amino Group (Hydrolysis of the Imine)
-
Dissolve the crude product from Step 2 in dichloromethane (approx. 3.3 mL per mmol of the initial aminophenol).
-
Add 1N hydrochloric acid (approx. 10 mL per mmol of the initial aminophenol) to the solution.
-
Stir the two-phase mixture vigorously at room temperature for 1 hour to effect hydrolysis of the imine.
-
After hydrolysis is complete (monitored by TLC), transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the neutralized aqueous layer with dichloromethane (3 x volumes).
-
Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-alkoxy-2-fluoroaniline.
-
The final product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical yields for the selective O-alkylation of various aminophenols using the described method with different alkylating agents.[2][4] These yields can be considered as expected benchmarks when applying this protocol to 4-Amino-2-fluorophenol, although actual yields may vary.
| Entry | Aminophenol | Alkyl Halide (R-X) | Product | Overall Yield (%) |
| 1 | 2-Aminophenol | Benzyl bromide | 2-Benzyloxyaniline | 93.5 |
| 2 | 2-Aminophenol | Allyl bromide | 2-(Allyloxy)aniline | 82.2 |
| 3 | 4-Aminophenol | Benzyl bromide | 4-Benzyloxyaniline | 76.4 |
| 4 | 4-Aminophenol | Methyl iodide | 4-Methoxyaniline | 53.8 |
| 5 | 4-Aminophenol | n-Pentyl bromide | 4-(Pentyloxy)aniline | 62.8 |
| 6 | 4-Aminophenol | Isopropyl bromide | 4-Isopropoxyaniline | 38.7 |
Expected Characterization of 4-Alkoxy-2-fluoroaniline
The final product can be characterized by standard spectroscopic methods.
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the protons of the alkoxy group, and a broad singlet for the -NH₂ protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: The spectrum will show signals for the carbon atoms of the aromatic ring, with the carbon atom attached to the fluorine showing a large C-F coupling constant. Signals corresponding to the carbons of the alkoxy group will also be present.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the ether (around 1200-1250 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the 4-alkoxy-2-fluoroaniline.
Troubleshooting
-
Low yield in Step 1: Ensure the methanol is anhydrous. The reaction is an equilibrium, and removing water drives it towards the imine product.
-
Low yield in Step 2: Ensure the potassium carbonate is finely powdered and anhydrous to maximize its surface area and basicity. The alkyl halide should be reactive; for less reactive halides, a stronger base or higher boiling point solvent might be necessary.
-
Incomplete hydrolysis in Step 3: Increase the stirring time or gently warm the reaction mixture (e.g., to 40 °C) to facilitate the hydrolysis of the imine.
-
Product purification issues: If the final product is not pure after extraction, column chromatography using a gradient of hexane and ethyl acetate is recommended.
By following this detailed protocol, researchers can achieve the selective O-alkylation of 4-Amino-2-fluorophenol, providing access to a wide range of valuable derivatives for various applications in drug discovery and materials science.
References
Application Notes: Preparation and Characterization of Azo Dyes Using 4-Amino-2-fluorophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent a significant class of organic compounds characterized by the presence of a diazene functional group (R-N=N-R'), where R and R' are typically aromatic moieties. These compounds are widely utilized as colorants in various industries, including textiles, printing, and food. In the realm of scientific research and drug development, azo dyes are of particular interest due to their potential applications as biological stains, pH indicators, and fluorescent probes. The introduction of fluorine atoms into the dye structure can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and spectral characteristics.
This document provides detailed protocols for the synthesis of a novel azo dye, 1-((3-fluoro-4-hydroxyphenyl)diazenyl)naphthalen-2-ol, using 4-Amino-2-fluorophenol hydrochloride as the diazo component and 2-naphthol as the coupling component. The methodologies outlined herein are based on established principles of diazotization and azo coupling reactions, offering a reproducible framework for the preparation and characterization of this and similar fluorinated azo dyes.
Principle of Reaction
The synthesis of azo dyes from primary aromatic amines like this compound is a two-step process:
-
Diazotization: The primary amino group of 4-Amino-2-fluorophenol is converted into a reactive diazonium salt in the presence of nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound. In this protocol, 2-naphthol serves as the coupling component. The diazonium salt undergoes an electrophilic aromatic substitution reaction with the activated aromatic ring of 2-naphthol to form the stable azo dye.
Experimental Protocols
Materials and Reagents
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Distilled water
-
Ice
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Magnetic stirrer and stir plate
-
Büchner funnel and filter paper
-
pH indicator paper
Protocol 1: Synthesis of 1-((3-fluoro-4-hydroxyphenyl)diazenyl)naphthalen-2-ol
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.64 g (0.01 mol) of this compound in 50 mL of distilled water containing 2.5 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution while maintaining the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the 3-fluoro-4-hydroxybenzenediazonium chloride.
Step 2: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 60 minutes to ensure the completion of the coupling reaction.
-
Acidify the reaction mixture to a pH of approximately 5-6 with dilute hydrochloric acid.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any unreacted salts.
Step 3: Purification and Drying
-
The crude product can be purified by recrystallization from an ethanol-water mixture.
-
Dissolve the crude dye in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified dye crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified dye in a desiccator over anhydrous calcium chloride.
Data Presentation
The following table summarizes the expected quantitative and qualitative data for the synthesized azo dye, 1-((3-fluoro-4-hydroxyphenyl)diazenyl)naphthalen-2-ol.
| Parameter | Expected Value |
| Chemical Formula | C₁₆H₁₁FN₂O₂ |
| Molecular Weight | 282.27 g/mol |
| Appearance | Red to dark red powder |
| Yield | 75-85% |
| Melting Point | >250 °C (decomposes) |
| Solubility | Soluble in ethanol, acetone, DMSO; Insoluble in water |
| UV-Vis (λmax in Ethanol) | ~480-500 nm |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~3050 (Ar C-H), ~1620 (C=C), ~1500 (N=N), ~1250 (C-F), ~1150 (C-O) |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (~6.8-8.5 ppm), Hydroxyl protons (>9.5 ppm) |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 1-((3-fluoro-4-hydroxyphenyl)diazenyl)naphthalen-2-ol.
Logical Relationship: Azo Dyes as pH Sensors
Azo dyes often exhibit halochromism, meaning their color changes in response to a change in pH. This property makes them suitable for use as pH indicators. The color change is due to the protonation or deprotonation of functional groups on the dye molecule, which alters the electronic structure and, consequently, the wavelengths of light it absorbs.
Caption: Logical diagram illustrating the principle of an azo dye-based pH sensor.
Application of 4-Amino-2-fluorophenol Hydrochloride in the Synthesis of Potent Kinase Inhibitors
Introduction
4-Amino-2-fluorophenol hydrochloride is a versatile chemical intermediate increasingly utilized in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. Its unique trifunctional scaffold, featuring an amine, a hydroxyl group, and a fluorine atom on a phenyl ring, makes it an attractive starting material for the development of novel kinase inhibitors. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds, while the amino and hydroxyl groups provide reactive sites for building diverse molecular architectures.[1] This application note provides a detailed overview of the use of this compound in the synthesis of a specific class of kinase inhibitors, targeting the Protein Kinase B (AKT/PKB) signaling pathway, which is a key regulator of cell survival and proliferation.
Kinase Inhibition and Signaling Pathway
Protein Kinase B (PKB), also known as Akt, is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration. The PI3K/AKT/mTOR pathway is frequently hyperactivated in many types of cancer, making Akt a prime target for cancer therapy. Inhibition of Akt can lead to the suppression of tumor growth and induction of apoptosis.
Below is a diagram illustrating the PI3K/Akt signaling pathway.
Caption: The PI3K/AKT Signaling Pathway and the point of inhibition.
Synthesis of Kinase Inhibitors using this compound
A key synthetic strategy for constructing kinase inhibitors from this compound involves an initial amide bond formation, followed by further functionalization. The amino group of 4-amino-2-fluorophenol serves as a nucleophile to react with an activated carboxylic acid, forming a stable amide linkage. This section details the synthesis of an intermediate used in the preparation of potent PKB/AKT inhibitors, as described in patent US10654855B2.
Experimental Workflow
The general workflow for the synthesis of the aminophenol-derived intermediate involves a standard amide coupling reaction.
Caption: General workflow for the synthesis of the aminophenol intermediate.
Experimental Protocols
Synthesis of tert-butyl ((S)-1-((4-amino-2-fluorophenyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
This protocol is adapted from the synthesis of a key intermediate in the development of PKB inhibitors.
Materials:
-
This compound
-
Boc-L-leucine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Boc-L-leucine (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base for the coupling reaction.
-
Add the solution of 4-amino-2-fluorophenol to the activated Boc-L-leucine mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired intermediate.
Data Presentation
The following table summarizes the key reactants and their roles in the synthesis of the kinase inhibitor intermediate.
| Reactant | Molecular Formula | Role |
| This compound | C₆H₇ClFNO | Starting material (amine source) |
| Boc-L-leucine | C₁₁H₂₁NO₄ | Starting material (acid source) |
| EDC | C₈H₁₇N₃ | Coupling agent (activates acid) |
| HOBt | C₆H₅N₃O | Coupling additive (reduces side reactions) |
| DIPEA | C₈H₁₉N | Base (neutralizes HCl and facilitates coupling) |
| DMF | C₃H₇NO | Solvent |
While specific IC50 values for the final kinase inhibitors derived directly and solely from this intermediate are part of a broader proprietary dataset within the patent, related compounds incorporating a fluorinated aminophenol moiety have demonstrated significant potency. For instance, a series of benzimidazole reverse amides with a fluorinated aminophenol-like component showed potent inhibition against BRAFV600E kinase.[2] Although targeting a different kinase, this data highlights the potential of the fluorinated aminophenol scaffold in designing potent kinase inhibitors.
| Compound ID | R' | BRAFV600E IC50 (µM) | p-ERK EC50 (µM) |
| 2 | 3-t-Bu | 0.003 | 0.04 |
| 9 | 3-Et | <0.0004 | 0.1 |
| 10 | 3-iPr | <0.0004 | 0.05 |
| 11 | 3-OCHF₃ | 0.0004 | 0.1 |
| 12 | 3-CF₃ | 0.003 | 0.4 |
| 13 | 4-t-Bu | 0.009 | 0.05 |
| 14 | 4-Et | 0.001 | 0.08 |
| 15 | 4-iPr | 0.004 | 0.09 |
| 16 | 4-OCHF₃ | 0.001 | 0.1 |
| 17 | 4-CF₃ | 0.004 | 0.05 |
| 18 | 2-F, 5-CF₃ | 0.001 | 0.09 |
| Data adapted from a study on related fluorinated aminophenol derivatives.[2] |
Conclusion
This compound serves as a valuable and strategic building block in the synthesis of novel kinase inhibitors. The straightforward amide coupling protocols allow for its efficient incorporation into lead compounds. The resulting 4-amino-2-fluorophenoxy moiety can be further elaborated to generate potent and selective inhibitors of key signaling pathways, such as the PI3K/AKT pathway, which are critical in cancer progression. The continued exploration of this and structurally similar fluorinated aminophenols is a promising avenue for the discovery of next-generation targeted therapies.
References
Troubleshooting & Optimization
Technical Support Center: 4-Amino-2-fluorophenol Hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-2-fluorophenol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, by-products of the synthesis, or degradation. Potential impurities may include unreacted starting materials like 2-fluoro-4-nitrophenol, isomers such as other aminofluorophenols, and products of oxidation or polymerization, which can cause discoloration.[1][2]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials.[3] Storing under an inert atmosphere is also recommended to prevent oxidation.[4][5]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of aminophenol compounds and quantifying impurities.[6] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and thin-layer chromatography (TLC) can also be used for structural confirmation and qualitative purity assessment.
Troubleshooting Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound.
Problem 1: The purified product is discolored (e.g., brown, black).
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Possible Cause: Oxidation or the presence of colored impurities. Aminophenols are susceptible to oxidation, which can lead to the formation of colored polymeric by-products.[2]
-
Troubleshooting Steps:
-
Work under an inert atmosphere: Perform purification steps, especially those involving heating, under an inert gas like nitrogen or argon to minimize oxidation.[6]
-
Use of reducing agents: During recrystallization or extraction, adding a small amount of a reducing agent, such as sodium dithionite (sodium hydrosulfite), can help prevent oxidation and decolorize the solution.[6]
-
Charcoal treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution before filtration during recrystallization.
-
Problem 2: Low yield of purified product after recrystallization.
-
Possible Cause:
-
The chosen recrystallization solvent is too good a solvent, even at low temperatures.
-
Too much solvent was used, leading to a solution that is not saturated upon cooling.
-
Premature crystallization occurred during hot filtration.
-
-
Troubleshooting Steps:
-
Optimize the solvent system: Test different solvents or solvent mixtures to find one where the compound has high solubility when hot and low solubility when cold.
-
Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Prevent premature crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
-
Recover product from filtrate: Concentrate the filtrate and cool it again to recover a second crop of crystals.
-
Problem 3: The product "oils out" instead of crystallizing during recrystallization.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or significant impurities are depressing the melting point.
-
Troubleshooting Steps:
-
Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool again.
-
Change the solvent: Select a solvent with a lower boiling point.
-
Experimental Protocols
The following are generalized protocols for common purification techniques that can be adapted for this compound.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, or mixtures thereof) to identify a suitable solvent system. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is preheated to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in water.
-
pH Adjustment and Extraction of Neutral/Acidic Impurities: Adjust the pH of the aqueous solution to between 4.0 and 5.0.[6] Extract this solution with an organic solvent such as toluene or ethyl acetate to remove any neutral or acidic impurities.[6] Repeat the extraction 2-3 times.
-
Isolation of the Product:
-
Method A (Precipitation): Adjust the pH of the aqueous layer to between 7.0 and 7.4 to precipitate the free base (4-Amino-2-fluorophenol).[6] Cool the mixture to below 10°C to maximize precipitation.[6] Collect the solid by filtration, wash with cold water, and then re-dissolve in a minimal amount of aqueous HCl to form the hydrochloride salt. The pure salt can then be obtained by evaporation of the water or by precipitation with a suitable organic solvent.
-
Method B (Back-Extraction): After the initial extraction, make the aqueous layer basic (pH > 8) and extract the free base into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution to precipitate the pure hydrochloride salt.
-
Data Presentation
The following table can be used to record and compare the results of different purification experiments.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) | Observations (e.g., color) |
| Recrystallization (Solvent A) | |||||
| Recrystallization (Solvent B) | |||||
| Acid-Base Extraction |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 2. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 399-96-2|4-Amino-2-fluorophenol|BLD Pharm [bldpharm.com]
- 5. 4-AMINO-2-FLUOROPHENOL CAS#: 399-96-2 [m.chemicalbook.com]
- 6. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Amino-2-fluorophenol
Welcome to the technical support center for the synthesis of 4-Amino-2-fluorophenol (CAS 399-96-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your yield and purity.
Introduction
4-Amino-2-fluorophenol is a key building block in the pharmaceutical and fine chemical industries, notable for its role as an intermediate in the synthesis of the antimalarial drug Amodiaquine.[1] Its molecular structure, featuring an amino group, a hydroxyl group, and a fluorine atom on a benzene ring, provides unique reactivity and makes it a versatile precursor for complex molecules.[1] The most common synthetic route to 4-Amino-2-fluorophenol is the reduction of 2-fluoro-4-nitrophenol. This guide will focus on troubleshooting and optimizing this critical transformation.
Troubleshooting Common Synthesis Issues
Low yields and product impurity are common hurdles in the synthesis of 4-Amino-2-fluorophenol. Below are common problems you may encounter and actionable solutions to address them.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Potential Cause | Underlying Science | Troubleshooting Steps | Expected Outcome |
| Inactive Catalyst (Catalytic Hydrogenation) | The palladium on carbon (Pd/C) catalyst can become deactivated through poisoning by impurities (e.g., sulfur compounds) or improper handling and storage, which can lead to oxidation of the palladium. | - Use fresh, high-quality Pd/C from a reputable supplier.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.- If using recovered catalyst, ensure it has been properly washed and dried. | A significant increase in the rate of hydrogen uptake and a higher conversion to the desired product. |
| Incomplete Reduction (Sn/HCl or SnCl₂) | Insufficient reducing agent or reaction time will lead to incomplete conversion of the starting material. The reaction is stoichiometric, requiring an adequate molar ratio of the tin reagent to the nitro compound. | - Increase the molar equivalents of Sn or SnCl₂.- Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).- Ensure the reaction mixture is adequately stirred to maintain homogeneity. | Disappearance of the starting material spot on the TLC plate and a corresponding increase in the product spot. |
| Poor Quality Starting Material | Impurities in the 2-fluoro-4-nitrophenol can interfere with the reaction, potentially by poisoning the catalyst or leading to side reactions. | - Verify the purity of the starting material by analytical techniques such as NMR or melting point.- If necessary, purify the 2-fluoro-4-nitrophenol by recrystallization before use. | A cleaner reaction profile with fewer side products and an improved yield of the desired product. |
Problem 2: Product is Darkly Colored or Oily
Possible Causes and Solutions
| Potential Cause | Underlying Science | Troubleshooting Steps | Expected Outcome |
| Air Oxidation of the Product | Aminophenols are susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored impurities. This is exacerbated at higher pH values. | - After the reaction is complete, work up the product under an inert atmosphere.- Store the purified product in a dark container under nitrogen or argon.- During purification, keep the pH of aqueous solutions acidic where possible, as the protonated form is more stable. | A lighter-colored, crystalline product that is more stable during storage. |
| Presence of Polymeric Byproducts | Incomplete reduction or side reactions can lead to the formation of highly colored polymeric materials. | - Ensure complete reduction by optimizing reaction conditions (see Problem 1).- During workup, perform a filtration step to remove any insoluble tars.- Consider a charcoal treatment of the crude product solution to adsorb colored impurities. | A significant reduction in the color of the product and improved crystallinity. |
| Residual Solvents | Incomplete removal of high-boiling point solvents can result in an oily product. | - Ensure the product is thoroughly dried under vacuum, possibly with gentle heating.- If an oil persists, attempt to precipitate the product by trituration with a non-polar solvent like hexane. | A free-flowing, crystalline solid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Amino-2-fluorophenol?
A1: The most prevalent method is the reduction of 2-fluoro-4-nitrophenol. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source, or by using a metal in acidic media, such as tin (Sn) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).[2]
Q2: My final product is always a dark brown solid. How can I obtain a lighter-colored product?
A2: The dark color is likely due to oxidation of the aminophenol. To minimize this, it is crucial to handle the product under an inert atmosphere (nitrogen or argon) as much as possible, especially during purification and storage. Storing the final product in a dark, airtight container under an inert atmosphere is also recommended.
Q3: What are the key safety precautions I should take when synthesizing 4-Amino-2-fluorophenol?
A3: 4-Amino-2-fluorophenol is harmful if swallowed and causes skin and serious eye irritation. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material (2-fluoro-4-nitrophenol) from the product (4-Amino-2-fluorophenol). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is progressing.
Q5: What is the best way to purify the crude 4-Amino-2-fluorophenol?
A5: Recrystallization is a common and effective purification method. While specific solvent systems for 4-Amino-2-fluorophenol are not widely reported, for similar aminophenols, recrystallization from absolute ethanol has been shown to be effective.[3] Experimentation with different solvent systems, such as ethanol/water or toluene, may be necessary to find the optimal conditions for your specific needs.
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol is adapted from a general procedure for the reduction of nitrobenzene derivatives.[2]
Materials:
-
2-fluoro-4-nitrophenol
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Diatomaceous earth (Celite)
Procedure:
-
Dissolve 2-fluoro-4-nitrophenol (1 equivalent) in ethanol (5 mL/mmol).
-
Carefully add 10% Pd/C (0.01 equivalent) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically overnight).
-
Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-Amino-2-fluorophenol.
Protocol 2: Synthesis via Tin and Hydrochloric Acid Reduction
This protocol is based on a general method for the reduction of nitrophenols.[2]
Materials:
-
2-fluoro-4-nitrophenol
-
Tin (Sn) powder
-
Concentrated Hydrochloric Acid (HCl)
-
5M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add tin (1.65 g, 14 mmol) and 2-fluoro-4-nitrophenol (10 mmol).
-
Add water (24 mL) and concentrated HCl (9 mL).
-
Heat the mixture at reflux for 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add 5M NaOH solution (20 mL) to basify the mixture.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Visualizing the Workflow
General Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of 4-Amino-2-fluorophenol.
Troubleshooting Decision Tree for Low Yield
References
stability issues of 4-Amino-2-fluorophenol hydrochloride in solution
Welcome to the technical support center for 4-Amino-2-fluorophenol hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: this compound is sensitive to air, light, and moisture. For optimal stability, solutions should be freshly prepared. If short-term storage is necessary, store solutions in tightly sealed, amber vials under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C). For longer-term storage, it is advisable to store the compound in its solid, crystalline form in a desiccator.
Q2: What solvents are recommended for dissolving this compound?
A2: Based on available data, 4-Amino-2-fluorophenol is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] When preparing aqueous solutions, it is crucial to consider the pH and the potential for hydrolysis. The use of buffers may be necessary to maintain a stable pH environment.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, potential degradation pathways include:
-
Oxidation: The aminophenol structure is susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions. This can lead to the formation of colored degradation products, such as quinone-imine species.
-
Hydrolysis: Although the primary functional groups are generally stable, extreme pH conditions (highly acidic or alkaline) could potentially lead to hydrolysis, though this is less common for the core structure under typical experimental conditions.
-
Photodegradation: Exposure to UV or visible light may induce degradation. Photostability studies are recommended if the intended application involves light exposure.
Q4: How can I monitor the stability of my this compound solution?
A4: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method should be able to separate the intact this compound from any potential degradation products. Visual inspection for color change or precipitation can also serve as a preliminary indicator of degradation.
Troubleshooting Guide
Issue 1: The solution of this compound has changed color (e.g., turned yellow or brown).
-
Possible Cause: Oxidation of the aminophenol moiety. This is a common issue with phenolic compounds, especially in the presence of oxygen.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions immediately before use.
-
Use Degassed Solvents: To minimize dissolved oxygen, sparge your solvents with an inert gas (e.g., nitrogen or helium) before preparing the solution.
-
Work Under Inert Atmosphere: If the application is highly sensitive to oxidation, handle the solid and prepare solutions in a glove box or under a stream of inert gas.
-
Add Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., sodium metabisulfite) may be considered, but its compatibility with the downstream experiment must be verified.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.
-
Issue 2: Unexpected peaks are observed in the HPLC chromatogram of the solution.
-
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.
-
Troubleshooting Steps:
-
Verify Peak Identity: If possible, use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks and deduce their potential structures.
-
Conduct Forced Degradation Studies: To intentionally generate degradation products and confirm that your HPLC method can resolve them from the parent compound. (See Experimental Protocols section for a detailed procedure).
-
Review Solution Preparation and Storage: Ensure that the solution was prepared and stored according to the recommendations (freshly prepared, protected from light, appropriate pH, etc.).
-
Check Solvent Purity: Impurities in the solvent could also be a source of extraneous peaks. Run a blank injection of the solvent to rule this out.
-
Quantitative Data Summary
The following table presents hypothetical degradation data for this compound under various stress conditions to illustrate the expected outcomes of a forced degradation study. Actual results will vary based on specific experimental conditions.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Potential Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 5% | Minor hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | 15% | Products of hydrolysis and oxidation |
| Oxidation | 3% H₂O₂ | 24 | 25 | 30% | Quinone-imine, other oxidation products |
| Thermal | Solid State | 48 | 80 | <2% | Minimal degradation |
| Photolytic | UV/Vis Light | 24 | 25 | 10% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
3. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (see Protocol 2 for an example).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method. Optimization will be required based on the results of the forced degradation study.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dilute the samples from the forced degradation study to a final concentration of approximately 50 µg/mL in the mobile phase initial conditions.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for identifying the source of unexpected peaks in an HPLC analysis.
References
Technical Support Center: Optimizing Reactions for 4-Amino-2-fluorophenol Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Amino-2-fluorophenol derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 4-Amino-2-fluorophenol?
A1: The 4-Amino-2-fluorophenol molecule has two primary nucleophilic sites: the amino (-NH₂) group at position 4 and the hydroxyl (-OH) group at position 1. This dual reactivity is the key challenge in achieving selective derivatization. The aromatic ring can also undergo electrophilic substitution, but reactions at the amino and hydroxyl groups are more common.[1]
Q2: My reaction mixture is turning dark brown/black. What is causing this product degradation?
A2: Aminophenol derivatives are highly susceptible to oxidation, which leads to the formation of colored impurities, often appearing as dark solids.[2] This can be caused by:
-
Presence of Oxygen: Exposure to air, especially at elevated temperatures or under basic conditions, can accelerate oxidation.
-
Excessive Heat: High reaction temperatures can lead to decomposition and polymerization in addition to oxidation.[2]
To mitigate this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to degas solvents and reagents before use.[2]
Q3: I am getting a mixture of N-substituted and O-substituted products. How can I improve the selectivity?
A3: Achieving chemoselectivity between the amino and hydroxyl groups is a common challenge. The outcome (N- vs. O-substitution) depends on several factors:
-
Nucleophilicity: The amino group is generally more nucleophilic than the hydroxyl group, often favoring N-alkylation or N-acylation.
-
Reaction Type:
-
For alkylation , using "soft" alkylating agents (e.g., alkyl iodides) tends to favor N-alkylation. "Hard" alkylating agents (e.g., dimethyl sulfate) can favor O-alkylation. Protecting the amino group is the most reliable strategy for selective O-alkylation.
-
For acylation , N-acylation is typically favored. To achieve O-acylation, the amino group must be protected first.
-
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity. The choice of base and solvent is also critical.[2]
Troubleshooting Guides
Guide 1: N-Acylation Reactions
This guide addresses common issues when acylating the amino group of 4-Amino-2-fluorophenol derivatives with agents like acetic anhydride or acyl chlorides.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Insufficient Reactivity: The acylating agent may not be reactive enough, or the reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments. If using an acyl chloride, ensure it has not hydrolyzed. Consider a more reactive acylating agent. |
| Poor Solubility: The starting material is not fully dissolved in the chosen solvent. | Use a different solvent system. Aprotic polar solvents like DMF, DMAc, or NMP can be effective.[2] | |
| Formation of O-Acylated Byproduct | High Reaction Temperature: Higher temperatures can sometimes promote O-acylation, although N-acylation is generally favored.[2] | Lower the reaction temperature. Consider adding a non-nucleophilic base like pyridine to facilitate the reaction at a lower temperature. |
| Use of a Catalyst: Some catalysts may not be selective. | If a catalyst is used, screen for one that specifically favors N-acylation. Often, no catalyst is needed beyond a base to neutralize the acid byproduct. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction has not proceeded to completion. | Extend the reaction time and monitor progress by TLC or HPLC. |
| Inadequate Mixing: Poor stirring, especially in heterogeneous mixtures, can lead to incomplete reactions. | Ensure efficient and vigorous stirring throughout the reaction. |
Guide 2: O-Alkylation (Williamson Ether Synthesis)
This guide addresses common issues in the O-alkylation of 4-Amino-2-fluorophenol derivatives. Selective O-alkylation typically requires protection of the amino group first (see Protocol 2).
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Ether Product | Amino Group Interference: The more nucleophilic amino group reacts with the alkylating agent. | The amino group must be protected prior to O-alkylation. A common method is to form a Schiff base (imine) with benzaldehyde. |
| Insufficient Deprotonation: The phenolic hydroxyl group is not sufficiently deprotonated to form the reactive phenoxide. | Use a suitable base (e.g., K₂CO₃, NaH). Ensure the base is used in sufficient molar excess (e.g., 2-3 equivalents). | |
| Poor Quality Reagents: Moisture in the solvent or reagents can quench the phenoxide. The alkylating agent may be old or degraded. | Use anhydrous solvents and ensure all reagents are pure and dry. | |
| Formation of N,O-Dialkylated Byproduct | Incomplete Protection: The amino group was not fully protected before adding the alkylating agent. | Ensure the protection step goes to completion (monitor by TLC). Purify the protected intermediate before proceeding. |
| Low Yield with Secondary/Tertiary Alkyl Halides | Elimination Reaction (E2): The phenoxide acts as a base, causing elimination of the alkyl halide to form an alkene, which is a competing side reaction. | The Williamson ether synthesis works best with primary alkyl halides. For bulkier groups, consider alternative ether synthesis methods. |
Data Presentation: Reaction Condition Comparison
The following tables summarize typical starting conditions for key reactions. Note: These are general conditions and require optimization for specific substrates and scales.
Table 1: Conditions for Selective N-Alkylation (Reductive Amination)
| Parameter | Condition | Notes |
| Reactants | 4-Amino-2-fluorophenol (1 eq), Aldehyde (1-1.2 eq) | Forms Schiff base in situ. |
| Reducing Agent | Sodium borohydride (NaBH₄) (1.5-2 eq) | Added portion-wise to the reaction mixture. |
| Solvent | Methanol (MeOH) | A common choice for this reaction. |
| Temperature | 0°C to Room Temperature | NaBH₄ addition is often done at 0°C. |
| Reaction Time | 1 - 4 hours | Monitor by TLC for disappearance of the intermediate imine. |
Table 2: Conditions for Selective O-Alkylation (via Amino Protection)
| Parameter | Step 1: Protection (Imine Formation) | Step 2: O-Alkylation | Step 3: Deprotection (Hydrolysis) |
| Key Reagents | Benzaldehyde (1 eq) | Alkyl Halide (1.1-1.5 eq), Base (e.g., K₂CO₃, 2-3 eq) | Aqueous Acid (e.g., 2M HCl) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Acetone or DMF | Methanol/Water mixture |
| Temperature | Room Temperature | Room Temperature to Reflux | 40 - 60 °C |
| Reaction Time | ~1 hour | 4 - 12 hours (monitor by TLC) | 1 - 3 hours (monitor by TLC) |
Experimental Protocols
Protocol 1: Selective N-Acetylation of 4-Amino-2-fluorophenol
This protocol describes the preferential acylation of the amino group.
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Amino-2-fluorophenol (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Selective O-Ethylation of 4-Amino-2-fluorophenol
This protocol involves a three-step process: protection of the amino group, etherification, and deprotection.
Step 1: Protection of the Amino Group
-
Dissolve 4-Amino-2-fluorophenol (1.0 eq) in methanol.
-
Add benzaldehyde (1.0 eq) and stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the crude N-benzylidene-4-amino-2-fluorophenol intermediate, which can be used directly in the next step.
Step 2: O-Ethylation (Etherification)
-
Under an inert atmosphere, dissolve the crude intermediate from Step 1 in anhydrous acetone.
-
Add powdered potassium carbonate (K₂CO₃, 3.0 eq) as the base.
-
Add ethyl iodide (1.2 eq) and heat the mixture to reflux.
-
Stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts. Evaporate the acetone to yield the crude protected ether.
Step 3: Deprotection of the Amino Group
-
Dissolve the crude product from Step 2 in a mixture of methanol and water.
-
Add 2M HCl and stir at 50°C for 1-2 hours until the imine is fully hydrolyzed (monitor by TLC).
-
Cool the solution and neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final O-ethylated product. Purify as needed.
Visualizations
Caption: Workflow for selective N- vs. O-alkylation of 4-Amino-2-fluorophenol.
Caption: Troubleshooting logic for low product yield in derivatization reactions.
References
Technical Support Center: 4-Amino-2-fluorophenol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-fluorophenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using 4-Amino-2-fluorophenol?
A1: 4-Amino-2-fluorophenol has two primary reactive sites: the amino (-NH₂) group and the hydroxyl (-OH) group. This dual functionality can lead to several common side reactions, including:
-
Competitive Acylation and Alkylation: Formation of both N-substituted and O-substituted products.
-
Di-substitution: Reaction at both the amino and hydroxyl groups.
-
Oxidation: Leading to the formation of colored impurities and polymeric materials.
-
Diazotization Side Reactions: Undesired coupling reactions if the diazonium salt is not consumed promptly.
-
Self-Polymerization: Can occur under harsh reaction conditions.
Troubleshooting Guides
Issue 1: Formation of O-Acylated Side Products During N-Acylation Reactions
Question: I am trying to selectively acylate the amino group of 4-Amino-2-fluorophenol, but I am observing the formation of the O-acylated isomer. How can I improve the selectivity for N-acylation?
Answer: The amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation. However, O-acylation can occur, especially under certain conditions. Here are some troubleshooting steps:
Experimental Protocol for Selective N-Acylation (Generalized):
-
Dissolve 4-Amino-2-fluorophenol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid byproduct.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add the acylating agent (e.g., acetyl chloride, acetic anhydride) dropwise while maintaining the low temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
Data on Acylation Selectivity (Illustrative for a related aminophenol):
| Entry | Acylating Agent | Base | Temperature (°C) | N:O Acylation Ratio (Approx.) |
| 1 | Acetyl Chloride | Triethylamine | 0 | >95:5 |
| 2 | Acetic Anhydride | Pyridine | 25 | 90:10 |
| 3 | Acetic Anhydride | None (Acidic) | 25 | O-acylation may be favored |
Note: This data is illustrative and based on general principles for aminophenols. Actual ratios for 4-Amino-2-fluorophenol may vary.
Troubleshooting Flowchart for Acylation Selectivity:
Caption: Troubleshooting workflow for improving N-acylation selectivity.
Issue 2: Formation of Multiple Products in Alkylation Reactions
Question: When I try to alkylate 4-Amino-2-fluorophenol, I get a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. How can I achieve selective alkylation?
Answer: Without the use of protecting groups, obtaining a single alkylation product is challenging due to the similar reactivity of the amino and hydroxyl groups under many alkylating conditions.
Strategies for Selective Alkylation:
-
Selective N-Alkylation: This can often be achieved via reductive amination.
-
Selective O-Alkylation: This typically requires protection of the more nucleophilic amino group.
Experimental Protocol for Selective N-Alkylation (Reductive Amination):
-
Dissolve 4-Amino-2-fluorophenol in a suitable solvent like methanol or ethanol.
-
Add the desired aldehyde or ketone.
-
Stir the mixture at room temperature for 1-2 hours to form the imine/enamine intermediate.
-
Cool the reaction to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction carefully with water.
-
Extract the product and purify as necessary.
Reaction Pathway for Selective Alkylation:
Caption: General strategies for selective N- and O-alkylation.
Issue 3: Formation of Colored Impurities and Tarry Byproducts
Question: My reaction mixture containing 4-Amino-2-fluorophenol is turning dark, and I am isolating a tarry, impure product. What is causing this and how can I prevent it?
Answer: Aminophenols are susceptible to oxidation, which can lead to the formation of highly colored quinone-imine species and subsequent polymerization. This is often exacerbated by heat, light, and the presence of oxygen.
Troubleshooting and Prevention:
| Problem | Potential Cause | Recommended Solution |
| Darkening of Reaction Mixture | Oxidation of the aminophenol | - Run the reaction under an inert atmosphere (Nitrogen or Argon).- Use deoxygenated solvents.- Protect the reaction from light by wrapping the flask in foil. |
| Polymerization/Tar Formation | High reaction temperature or prolonged reaction time | - Run the reaction at the lowest effective temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Presence of Oxidizing Agents | Impurities in reagents or solvents | - Use high-purity, freshly distilled, or inhibitor-free solvents and reagents. |
Oxidative Dimerization Pathway (Simplified):
Caption: Simplified pathway for oxidative side product formation.
Issue 4: Side Products in Diazotization Reactions
Question: I am performing a diazotization reaction with 4-Amino-2-fluorophenol, but I am getting low yields of my desired product and observing other byproducts. What could be going wrong?
Answer: Diazotization reactions require careful control of temperature and stoichiometry to avoid side reactions. The diazonium salt intermediate is often unstable and can react with the starting aminophenol or other species in the reaction mixture.
Common Side Products and Solutions:
| Side Product | Formation Mechanism | Prevention Strategy |
| Azo Compound (Self-Coupling) | The formed diazonium salt couples with unreacted 4-Amino-2-fluorophenol. | - Maintain a low temperature (0-5 °C) to slow down the coupling reaction.- Add the sodium nitrite solution slowly to avoid a buildup of the diazonium salt.- Ensure efficient stirring. |
| Triazene | Reaction of the diazonium salt with the starting amine. | - Maintain acidic conditions (pH < 4) to keep the concentration of the free amine low. |
| Phenol (from diazonium decomposition) | The diazonium salt decomposes to a carbocation, which then reacts with water. | - Use the diazonium salt solution immediately after its preparation.- Avoid warming the reaction mixture above 5 °C. |
Experimental Protocol for Diazotization (Generalized):
-
Dissolve 4-Amino-2-fluorophenol in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
If necessary, destroy excess nitrous acid with a small amount of urea or sulfamic acid.
-
Use the resulting diazonium salt solution immediately in the subsequent coupling reaction.
Technical Support Center: Handling Air-Sensitive 4-Amino-2-fluorophenol
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the air-sensitive compound 4-Amino-2-fluorophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 4-Amino-2-fluorophenol and why is it considered air-sensitive?
4-Amino-2-fluorophenol (CAS 399-96-2) is a fluorinated aromatic amine and phenol derivative.[1][2] Its structure, containing both an amino and a hydroxyl group, makes it susceptible to oxidation when exposed to air.[3][4] This oxidation can lead to a change in color, typically to a brownish or purplish hue, and may affect the compound's reactivity and the outcome of your experiment.[5]
Q2: How should I properly store 4-Amino-2-fluorophenol?
To ensure its stability, 4-Amino-2-fluorophenol should be stored in a tightly sealed container, under an inert atmosphere such as argon or nitrogen.[6] It is also recommended to store it in a refrigerator and in an amber vial to protect it from light.[6]
Q3: My 4-Amino-2-fluorophenol has changed color. Is it still usable?
A color change from its typical white to gray or brown powder indicates that the compound has likely been exposed to air and has started to oxidize.[5] While minor discoloration may not significantly impact some reactions, it is generally recommended to use a fresh, unoxidized batch for best results, especially for sensitive applications. The presence of oxidation products could lead to impurities in your final product and may affect the reaction yield.
Q4: What are the main safety hazards associated with 4-Amino-2-fluorophenol?
4-Amino-2-fluorophenol is harmful if swallowed and can cause skin and serious eye irritation. It is important to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction failure or low yield | Degradation of 4-Amino-2-fluorophenol due to air exposure. | Use a fresh bottle of the reagent. Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of an inert gas (argon or nitrogen).[7][8] |
| Incomplete dissolution of 4-Amino-2-fluorophenol. | 4-Amino-2-fluorophenol is soluble in DMSO and Methanol.[6] Ensure you are using an appropriate solvent and that the compound is fully dissolved before proceeding with the reaction. | |
| Formation of colored impurities in the reaction mixture | Oxidation of 4-Amino-2-fluorophenol during the reaction. | Degas the solvent thoroughly before use. Maintain a constant, gentle stream of inert gas over the reaction mixture throughout the experiment.[7] |
| Reaction with residual oxygen in the solvent or headspace. | Use freshly distilled or commercially available anhydrous solvents. Purge the reaction flask with an inert gas for several minutes before adding reagents. | |
| Inconsistent reaction results | Variable quality of 4-Amino-2-fluorophenol due to improper storage. | Always store the compound under an inert atmosphere and in a cool, dark place.[6] It is good practice to flush the container with inert gas after each use. |
Data Presentation
Physical and Chemical Properties of 4-Amino-2-fluorophenol
| Property | Value | Reference |
| CAS Number | 399-96-2 | [6][9] |
| Molecular Formula | C₆H₆FNO | [2] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | White to Gray to Brown powder/crystal | |
| Melting Point | 170-172 °C | [6] |
| Boiling Point (Predicted) | 263.3 ± 25.0 °C | [6] |
| Solubility | DMSO, Methanol | [6] |
| Storage Temperature | Refrigerator, under inert atmosphere | [6] |
Experimental Protocols
Detailed Methodology for a Typical Reaction Using Air-Sensitive 4-Amino-2-fluorophenol (e.g., N-Alkylation)
This protocol outlines the general steps for performing a reaction with 4-Amino-2-fluorophenol under an inert atmosphere using a Schlenk line.
-
Glassware Preparation:
-
All glassware (e.g., Schlenk flask, condenser, dropping funnel) must be thoroughly cleaned and oven-dried for at least 4 hours at 120 °C to remove any adsorbed water.[7][8]
-
Assemble the glassware while still hot and immediately connect it to a Schlenk line.
-
Evacuate and backfill the apparatus with a dry, inert gas (argon or nitrogen) at least three times to ensure an inert atmosphere.[10]
-
-
Reagent Handling:
-
Weigh the required amount of 4-Amino-2-fluorophenol in a glovebox and transfer it to the reaction flask.[10]
-
If a glovebox is not available, quickly weigh the solid in the air and immediately add it to the reaction flask under a positive flow of inert gas.
-
Dissolve the 4-Amino-2-fluorophenol in a suitable anhydrous solvent that has been previously degassed.
-
-
Reaction Setup:
-
Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored using an oil bubbler.[7]
-
Add other reagents and solvents via a syringe or a dropping funnel. Ensure that all additions are made while maintaining the inert atmosphere.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction as required by the specific protocol, still under an inert atmosphere if the products are also sensitive.
-
Standard extraction and purification procedures can then be followed.
-
Mandatory Visualization
Caption: Workflow for handling air-sensitive 4-Amino-2-fluorophenol.
Caption: Troubleshooting decision tree for 4-Amino-2-fluorophenol reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 399-96-2: 4-Amino-2-fluorophenol | CymitQuimica [cymitquimica.com]
- 3. chemcess.com [chemcess.com]
- 4. researchgate.net [researchgate.net]
- 5. nj.gov [nj.gov]
- 6. 4-AMINO-2-FLUOROPHENOL CAS#: 399-96-2 [m.chemicalbook.com]
- 7. web.mit.edu [web.mit.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. 399-96-2|4-Amino-2-fluorophenol|BLD Pharm [bldpharm.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: 4-Amino-2-fluorophenol Hydrochloride Experiments
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for experiments involving 4-Amino-2-fluorophenol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 4-Amino-2-fluorophenol via catalytic hydrogenation of 2-fluoro-4-nitrophenol is showing low yield. What are the potential causes and solutions?
Low yields in this reduction reaction are common and can often be attributed to several factors. A systematic evaluation of the following parameters is recommended:
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst is susceptible to poisoning. Ensure your starting materials and solvent are free from contaminants, particularly sulfur or thiol compounds. If catalyst poisoning is suspected, try using a fresh batch of catalyst or increasing the catalyst loading.
-
Hydrogen Gas Delivery: For reactions using a hydrogen balloon, ensure there are no leaks in the system. The balloon should be adequately filled and provide a positive pressure of hydrogen. For larger-scale reactions, a Parr hydrogenator or a similar setup that ensures consistent hydrogen pressure is recommended.
-
Reaction Time and Temperature: While many hydrogenations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Solvent Choice: Ethanol and methanol are common solvents for this reaction. Ensure the solvent is of high purity and is adequately deoxygenated before use.
Q2: The color of my this compound product is darker than expected (e.g., brown or black). What could be the reason, and how can I purify it?
The appearance of a dark color often indicates the presence of impurities, which can arise from several sources:
-
Oxidation: Aminophenols are susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and drying.
-
Incomplete Reaction: The presence of residual starting material, 2-fluoro-4-nitrophenol (which is yellow), can contribute to a darker product color.
-
Side Reactions: Over-reduction or other side reactions can generate colored impurities.
For purification, recrystallization is a common and effective method. Suitable solvent systems can be determined empirically, but mixtures of ethanol/water or isopropanol/water are often good starting points. The use of activated carbon during recrystallization can also help to remove colored impurities.
Q3: I am experiencing solubility issues with this compound in my reaction solvent. What can I do?
This compound has moderate solubility in water and is also soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1] If you are encountering solubility problems, consider the following:
-
Solvent Selection: If the reaction conditions permit, switching to a more polar solvent like DMSO or methanol could improve solubility.[1]
-
pH Adjustment: The solubility of aminophenols can be pH-dependent.[2] For reactions where the free base form is required, careful addition of a base can increase solubility in organic solvents. Conversely, in aqueous media, adjusting the pH towards the acidic range will favor the more soluble hydrochloride salt.
-
Gentle Heating: As with many compounds, gently heating the solvent can increase the solubility of this compound.
Q4: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, proper storage is essential:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Cool and Dry Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[3][4] A refrigerator is a suitable storage location.[1]
-
Protection from Light: Store in a light-resistant container, such as an amber vial, to prevent light-induced degradation.[1]
Data Presentation
Table 1: Physical and Chemical Properties of 4-Amino-2-fluorophenol
| Property | Value | Reference |
| Molecular Formula | C₆H₆FNO | [5] |
| Molecular Weight | 127.12 g/mol | [6] |
| Melting Point | 170-172 °C | [1] |
| Appearance | White to gray to brown powder/crystal | [7] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| pKa | 8.97 ± 0.18 (Predicted) | [1] |
Table 2: Safety Information for this compound
| Hazard Statement | GHS Classification | Precautionary Measures | Reference |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [4] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash skin thoroughly after handling. | [4] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. | [4] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [4] |
Experimental Protocols
Synthesis of 4-Amino-2-fluorophenol via Catalytic Hydrogenation
This protocol describes a common method for the synthesis of 4-Amino-2-fluorophenol from 2-fluoro-4-nitrophenol.
Materials:
-
2-Fluoro-4-nitrophenol
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Celite or another filtration aid
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-nitrophenol (1 equivalent) in ethanol (approximately 5 mL per mmol of substrate).
-
Carefully add 10% Pd/C (0.01 to 0.05 equivalents) to the solution.
-
Seal the flask and flush it with nitrogen gas, followed by a hydrogen gas balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-Amino-2-fluorophenol.
-
The crude product can be further purified by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of 4-Amino-2-fluorophenol.
Caption: Troubleshooting logic for addressing low yield in catalytic hydrogenation.
References
- 1. 4-AMINO-2-FLUOROPHENOL CAS#: 399-96-2 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. CAS 399-96-2: 4-Amino-2-fluorophenol | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Amino-2-fluorophenol | 399-96-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Purifying 4-Amino-2-fluorophenol Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals, offering troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Amino-2-fluorophenol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities in this compound can originate from the synthetic route and subsequent handling. Common impurities may include:
-
Unreacted Starting Materials: If synthesized by the reduction of 2-fluoro-4-nitrophenol, residual starting material may be present.[1]
-
Intermediates and Byproducts: Side reactions during synthesis can lead to the formation of related aromatic compounds.
-
Oxidation Products: Aminophenols are susceptible to oxidation, which can result in colored impurities, often appearing as pink or brown discolorations.
-
Inorganic Salts: Residual acids or bases from the reaction and workup can contaminate the final product.
-
Solvent Residues: Trapped solvents from the reaction or crystallization steps may be present.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify organic impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick method to qualitatively assess the number of components in your sample.
Q3: My purified this compound is colored. How can I remove the color?
A3: Colored impurities, often due to oxidation, can typically be removed by treating the solution of your crude product with activated charcoal during recrystallization. The charcoal adsorbs the colored compounds, which are then removed by hot filtration. It is advisable to use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially lowering the yield.
Q4: What are the recommended storage conditions for this compound?
A4: To prevent degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling out" during recrystallization | The compound is coming out of solution above its melting point. This can be due to a highly concentrated solution or the presence of impurities that depress the melting point. | Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. Consider using a different solvent system. |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used). The compound is too soluble in the chosen solvent. | Concentrate the solution by carefully evaporating some of the solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Cool the solution to a lower temperature (e.g., in an ice bath). |
| Low recovery yield | Too much solvent was used for dissolution or washing. Premature crystallization occurred during hot filtration. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the filtration apparatus is pre-heated for hot filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are very fine or needle-like | The solution cooled too quickly. | Allow the solution to cool slowly and undisturbed at room temperature before moving it to an ice bath. |
Data Presentation
The following table presents illustrative data for the purification of this compound by recrystallization.
| Purification Method | Solvent System | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Appearance |
| Single-Solvent Recrystallization | Ethanol/Water (9:1) | 95.2% | 99.5% | 85% | Off-white to light brown crystals |
| Charcoal Treatment & Recrystallization | Isopropanol | 94.8% (with colored impurities) | 99.7% | 78% | White to off-white crystals |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent or a binary solvent mixture is effective for recrystallization.
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water (e.g., 9:1 v/v) is a good starting point for dissolving this compound.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the hot solvent mixture and heat the solution to boiling with stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent mixture to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Protocol 2: Decolorization with Activated Charcoal
This protocol is recommended if the crude product is colored.
-
Dissolution: Follow steps 1 and 2 from Protocol 1 to dissolve the crude material in a suitable solvent (e.g., isopropanol).
-
Charcoal Treatment: Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution.
-
Heating: Reheat the mixture to boiling for a few minutes with stirring.
-
Hot Filtration: Perform a hot gravity filtration through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Navigating the Scale-Up of 4-Amino-2-fluorophenol Hydrochloride Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and frequently asked questions (FAQs) encountered during the scaling up of 4-Amino-2-fluorophenol hydrochloride synthesis. This critical intermediate, widely used in the pharmaceutical industry, presents unique challenges in transitioning from laboratory to industrial-scale production. This guide offers detailed experimental protocols, data-driven insights, and visual workflows to ensure a safe, efficient, and reproducible manufacturing process.
Frequently Asked Questions (FAQs)
1. What is the most common industrial synthesis route for this compound?
The most prevalent and scalable method for synthesizing 4-Amino-2-fluorophenol is the catalytic hydrogenation of 2-fluoro-4-nitrophenol. This is typically followed by the formation of the hydrochloride salt. The reduction is highly exothermic and requires careful control of reaction parameters.
2. What are the primary safety concerns when scaling up this reaction?
The primary safety concerns include:
-
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. Proper ventilation, inerting of the reactor, and spark-free equipment are essential.
-
Exothermic Reaction: The hydrogenation of the nitro group is highly exothermic, posing a risk of a runaway reaction if not adequately controlled. A robust cooling system and careful monitoring of the reaction temperature are critical.[1]
-
Pyrophoric Catalyst: Palladium on carbon (Pd/C), a common catalyst for this reaction, can be pyrophoric, especially after use when it is dry and exposed to air. It must be handled under a wet or inert atmosphere.[2]
-
Handling of Nitroaromatic Compounds: The starting material, 2-fluoro-4-nitrophenol, is a toxic and potentially explosive compound. Appropriate personal protective equipment (PPE) and handling procedures are necessary.
3. How is the this compound salt typically isolated and purified on a large scale?
Following the reduction of the nitro group, the resulting 4-Amino-2-fluorophenol is typically dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the hydrochloride salt. Purification is often achieved through recrystallization. The choice of solvent is critical to ensure high purity and yield. Isopropanol or a mixture of isopropanol and water are commonly used.
4. What are the potential side reactions and common impurities?
During the catalytic hydrogenation of 2-fluoro-4-nitrophenol, several side reactions can occur, leading to impurities in the final product. One of the key concerns is hydrodefluorination, where the fluorine atom is replaced by a hydrogen atom. While information on the prevalence of this specific side reaction is limited in the public domain, it is a known risk in the hydrogenation of fluorinated aromatic compounds. Other potential impurities can arise from incomplete reduction or further reactions of the product.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or Incomplete Conversion | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent, or it may have sintered due to high temperatures.[3] 2. Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow or incomplete reaction. 3. Poor Mass Transfer: Inefficient mixing can limit the contact between hydrogen, the substrate, and the catalyst. | 1. Ensure the purity of starting materials and solvents. Use a fresh, high-activity catalyst. Consider a catalyst guard bed if impurities are suspected. 2. Check for leaks in the hydrogenation system and ensure the pressure is maintained at the desired level. 3. Optimize the agitation speed to improve gas-liquid-solid mixing. |
| Poor Selectivity / Formation of Byproducts (e.g., Defluorination) | 1. High Reaction Temperature: Elevated temperatures can promote side reactions, including defluorination. 2. Prolonged Reaction Time: Extended exposure to reaction conditions can lead to over-reduction or other side reactions. 3. Catalyst Type: The choice of catalyst and support can influence selectivity. | 1. Maintain the reaction temperature within the optimized range. Ensure the cooling system is functioning efficiently. 2. Monitor the reaction progress closely using in-line analytical techniques (e.g., HPLC, IR) and stop the reaction once the starting material is consumed. 3. Screen different catalysts (e.g., different metal loadings, supports, or additives) to improve selectivity. |
| Exothermic Runaway Reaction | 1. Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction. 2. Rapid Addition of Hydrogen: Too rapid introduction of hydrogen can lead to a sudden and uncontrollable increase in temperature. 3. High Catalyst Loading: An excessive amount of catalyst can lead to a very fast and highly exothermic reaction. | 1. Ensure the reactor's cooling system is properly sized and operational. Consider using a semi-batch process where the substrate is added gradually. 2. Control the rate of hydrogen addition carefully, especially at the beginning of the reaction. 3. Optimize the catalyst loading to achieve a balance between reaction rate and heat generation. |
| Difficulty in Catalyst Filtration | 1. Fine Catalyst Particles: The catalyst particles may be too fine, leading to slow filtration and clogging of the filter. 2. Pyrophoric Nature of Catalyst: The catalyst can ignite if exposed to air during filtration. | 1. Use a filter aid (e.g., Celite) to improve filtration speed. 2. Perform the filtration under an inert atmosphere (e.g., nitrogen). Keep the catalyst wet with solvent at all times to prevent ignition.[2] |
| Product Discoloration | 1. Oxidation of the Aminophenol: 4-Amino-2-fluorophenol is susceptible to oxidation, which can lead to colored impurities. 2. Residual Impurities: Incomplete removal of colored impurities from the starting material or formed during the reaction. | 1. Handle the product under an inert atmosphere as much as possible. Consider the use of antioxidants. 2. Employ a purification step such as carbon treatment or recrystallization to remove colored impurities. |
Data Summary
Table 1: Lab-Scale Synthesis of 4-Amino-2-fluorophenol via Catalytic Hydrogenation
| Parameter | Value |
| Starting Material | 2-fluoro-4-nitrophenol |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Hydrogen Pressure | Atmospheric (overnight) |
| Yield | >99% (of the free base) |
Source: Based on data from ChemicalBook.[4]
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 2-fluoro-4-nitrophenol (Lab Scale)
Objective: To synthesize 4-Amino-2-fluorophenol via the reduction of 2-fluoro-4-nitrophenol using a palladium on carbon catalyst.
Materials:
-
2-fluoro-4-nitrophenol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas
-
Diatomaceous earth (Celite)
Procedure:
-
In a suitable reaction vessel, dissolve 2-fluoro-4-nitrophenol (e.g., 5.0 g, 31.8 mmol) in methanol (e.g., 200 mL).
-
Carefully add the 10% Pd/C catalyst (e.g., 1.0 g) to the solution.
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon or a pressurized system) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed (typically overnight for atmospheric pressure).
-
Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: Keep the catalyst wet with methanol at all times to prevent ignition.
-
Wash the filter cake with additional methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 4-Amino-2-fluorophenol as a solid.[4]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low conversion in the hydrogenation reaction.
Caption: Interdependencies of key safety considerations during reaction scale-up.
References
solvent effects on 4-Amino-2-fluorophenol hydrochloride reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-fluorophenol hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the critical role of solvent selection in directing reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does its salt form affect reactivity?
A1: 4-Amino-2-fluorophenol has two primary nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group can participate in nucleophilic attacks. As a hydrochloride salt, the amino group is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This protonation deactivates the amino group, making it non-nucleophilic. To engage the amino group in a reaction, it must first be deprotonated by a base. The hydroxyl group's reactivity is also pH-dependent; in the presence of a base, it can be deprotonated to form a more nucleophilic phenoxide ion.
Q2: How does the choice of solvent affect the reactivity of 4-Amino-2-fluorophenol?
A2: The choice of solvent is critical as it can influence the nucleophilicity of both the amino and hydroxyl groups. Solvents are broadly categorized as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form strong hydrogen bonds with nucleophiles.[1] This "caging" effect stabilizes the nucleophile but hinders its ability to attack an electrophile, thereby reducing its reactivity.[2][3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack O-H or N-H bonds and do not form strong hydrogen bonds with nucleophiles.[4] In these solvents, nucleophiles are "naked" and more reactive.[5]
-
Nonpolar Solvents (e.g., hexane, toluene) do not effectively dissolve charged species and are generally not suitable for reactions involving ionic reagents like this compound.
Q3: I am trying to perform an N-acylation. Which solvent system should I use to favor this reaction over O-acylation?
A3: For selective N-acylation, the general principle is to have a more nucleophilic amino group and a less nucleophilic hydroxyl group. In its free base form, the amino group is generally more nucleophilic than the hydroxyl group in neutral or slightly basic conditions.[6] Using a polar aprotic solvent like acetonitrile or acetone can be effective. It is often recommended to perform the reaction under neutral or slightly basic conditions to free the amine without significantly deprotonating the phenol. For some aminophenols, solvent-free conditions using a mild catalyst have also been shown to be selective for N-acylation.[7]
Q4: Conversely, how can I achieve selective O-alkylation?
A4: To achieve selective O-alkylation, the hydroxyl group must be made significantly more nucleophilic than the amino group. This is typically achieved by using a strong base (e.g., NaH, K₂CO₃) to deprotonate the phenol and form the phenoxide ion.[6][8] This reaction is best performed in a polar aprotic solvent such as DMF or DMSO, which will not solvate the phenoxide as strongly as a protic solvent would.[6] The amino group's reactivity can be minimized by keeping it protonated (if the reaction conditions allow) or by using a protecting group.[9]
Troubleshooting Guides
Guide 1: Low Yield in N-Acylation Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Insufficiently basic conditions: The amino group of the hydrochloride salt is not deprotonated and remains non-nucleophilic. | Add a mild base (e.g., pyridine, triethylamine, or NaHCO₃) to neutralize the HCl and free the amino group. |
| Poor solubility of starting material: The hydrochloride salt may have limited solubility in the chosen solvent. | Try a different polar aprotic solvent. While 4-Amino-2-fluorophenol is soluble in DMSO and methanol, for N-acylation, solvents like acetonitrile or DMF might be better choices.[10] | |
| Formation of O-Acylated Byproduct | Reaction conditions favor O-acylation: The use of a strong base or high temperatures can lead to the formation of the phenoxide, which then competes in the acylation.[10] | Lower the reaction temperature. Use a milder base or perform the reaction in the absence of a strong base if possible. Consider using a milder acylating agent.[10] |
| Product Degradation (Darkening of Reaction Mixture) | Oxidation of the aminophenol: Aminophenols are susceptible to oxidation, especially at elevated temperatures or in the presence of air. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[10] Degas the solvent and reagents before use. |
Guide 2: Competing Reactions in O-Alkylation (Williamson Ether Synthesis)
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Conversion to Ether Product | Insufficient deprotonation of the hydroxyl group: The base used is not strong enough to form the phenoxide ion. | Use a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure stoichiometric amounts of the base are used.[8] |
| Moisture in the reaction: Water can quench the phenoxide and hydrolyze the alkylating agent.[8] | Use an anhydrous solvent and ensure all glassware is thoroughly dried. | |
| Formation of N-Alkylated or N,O-Dialkylated Byproducts | The amino group is competing with the phenoxide: The free amino group is also nucleophilic and can react with the alkylating agent.[8] | Use a protecting group for the amine (e.g., Boc or Cbz) before performing the O-alkylation. Alternatively, ensure the reaction conditions strongly favor phenoxide formation and reactivity. |
| Formation of Elimination Byproducts | Use of a secondary or tertiary alkyl halide: The phenoxide can act as a base, leading to an E2 elimination reaction.[8] | The Williamson ether synthesis works best with primary alkyl halides.[8] If a secondary alkyl group is needed, consider alternative synthetic routes. |
Quantitative Data Summary
The following table provides hypothetical data to illustrate the expected trend of solvent effects on the yield of N-acylation and O-alkylation of 4-Amino-2-fluorophenol. Actual results will vary based on specific reaction conditions.
| Reaction | Solvent Type | Solvent Example | Expected Yield (%) | Primary Byproduct |
| N-Acylation | Polar Aprotic | Acetonitrile | 85-95% | O-acylated product |
| Polar Protic | Ethanol | 40-60% | O-acylated product, starting material | |
| Nonpolar | Toluene | <10% | Starting material | |
| O-Alkylation | Polar Aprotic | DMF | 80-90% | N-alkylated product |
| Polar Protic | Methanol | 20-40% | N-alkylated product, starting material | |
| Nonpolar | Hexane | <5% | Starting material |
Experimental Protocols
Protocol 1: Selective N-Acylation
This protocol describes a general procedure for the N-acylation of this compound.
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add anhydrous acetonitrile as the solvent.
-
Add a non-nucleophilic base such as triethylamine (1.1 eq.) to the suspension and stir for 10-15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective O-Alkylation
This protocol provides a general method for the O-alkylation of this compound.
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend potassium carbonate (K₂CO₃, 2.5 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Add this compound (1.0 eq.) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the primary alkyl halide (e.g., ethyl bromide, 1.2 eq.) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for addressing low product yield in reactions.
References
- 1. Khan Academy [khanacademy.org]
- 2. medlifemastery.com [medlifemastery.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Aromatic Landscape: A Comparative 1H NMR Analysis of 4-Amino-2-fluorophenol Hydrochloride
For researchers, scientists, and drug development professionals working with substituted aromatic compounds, a thorough understanding of their structural characterization is paramount. This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-amino-2-fluorophenol hydrochloride, a key intermediate in pharmaceutical synthesis. By comparing its spectral features with related compounds, this guide offers a framework for interpreting the electronic effects of substituents on the aromatic ring, supported by experimental data and protocols.
Deciphering the 1H NMR Spectrum: A Comparative Data Overview
The 1H NMR spectrum of an aromatic compound provides a detailed map of the chemical environment of each proton. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electron density around the proton. Electron-donating groups (EDGs) increase the electron density, shielding the protons and shifting their signals to a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the protons and causing a downfield shift (higher ppm).
In this compound, the aromatic protons are influenced by three substituents: a hydroxyl (-OH) group, a fluorine (-F) atom, and an ammonium (-NH3+) group (the protonated form of the amino group in the hydrochloride salt). The interplay of the electronic effects of these groups dictates the final chemical shifts of the three protons on the benzene ring.
The following table summarizes the expected 1H NMR chemical shifts for this compound and compares them with experimentally determined values for related compounds. The values for the target compound are predicted based on the additive effects of the substituents observed in the comparison molecules.
| Compound | Solvent | H3 (ppm) | H5 (ppm) | H6 (ppm) | -OH (ppm) | -NH2/-NH3+ (ppm) |
| This compound (Predicted) | DMSO-d6 | ~7.1-7.3 | ~6.9-7.1 | ~7.0-7.2 | ~9.5-10.5 | ~7.5-8.5 (broad) |
| 4-Aminophenol[1] | DMSO-d6 | 6.49 | 6.43 | 6.49 | 8.36 | 4.36 |
| 2-Fluorophenol | CDCl3 | ~6.8-7.2 | ~6.8-7.2 | ~6.8-7.2 | ~5.0-6.0 | - |
| Aniline[2] | CDCl3 | 7.18 | 6.78 | 6.87 | - | 3.55 (broad) |
| 4-Aminophenol hydrochloride | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) |
Note: The chemical shifts for 2-fluorophenol are presented as a range due to the complexity of the splitting patterns. The data for 4-aminophenol hydrochloride was noted in a database but the specific chemical shifts were not provided[3]. The predicted values for this compound take into account the deshielding effect of the protonated amino group.
Understanding Substituent Effects: A Logical Framework
The chemical shifts of the aromatic protons in this compound can be rationalized by considering the electronic properties of the -OH, -F, and -NH3+ groups. The following diagram illustrates the logical relationships of these substituent effects.
Caption: Substituent effects on proton chemical shifts.
Experimental Protocol: Acquiring a 1H NMR Spectrum
The following is a standard protocol for obtaining a 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH and -NH3+). DMSO-d6 is often a good choice for polar compounds containing exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: Typically a 30° or 90° pulse.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay (d1): A delay of 1-5 seconds between pulses to allow for full relaxation of the protons. For quantitative measurements, a longer delay (5 x T1, where T1 is the spin-lattice relaxation time) is necessary.
-
Number of Scans: Typically 8 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID) signal.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS to 0.00 ppm) or the residual solvent peak to its known value.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
This guide provides a foundational understanding of the 1H NMR characteristics of this compound through a comparative approach. By understanding the influence of individual substituents on the aromatic proton chemical shifts, researchers can more confidently interpret spectra of novel and related compounds, accelerating the pace of discovery and development.
References
Comparative 13C NMR Analysis of 4-Amino-2-fluorophenol Hydrochloride and Related Phenols
A definitive guide to the 13C NMR spectral characteristics of 4-Amino-2-fluorophenol hydrochloride, offering a comparative analysis with 4-aminophenol and 2-fluorophenol. This report provides valuable spectroscopic data and experimental protocols for researchers and professionals in drug development and chemical analysis.
This guide presents a detailed 13C Nuclear Magnetic Resonance (NMR) characterization of this compound. To provide a comprehensive understanding of its spectral features, a comparative analysis is made with two structurally related compounds: 4-aminophenol and 2-fluorophenol. The inclusion of the hydrochloride salt of the primary compound of interest is particularly relevant for pharmaceutical and medicinal chemistry applications, where amine-containing molecules are often handled as salts to improve their stability and solubility.
The 13C NMR data for this compound has been carefully estimated from the experimental spectrum obtained in deuterated methanol (MeOH-d4). For a consistent and objective comparison, the 13C NMR spectra for 4-aminophenol and 2-fluorophenol have been predicted for the same solvent using advanced computational algorithms. This approach allows for a direct comparison of the chemical shifts and highlights the influence of the fluoro and amino substituents, as well as the protonation of the amino group, on the carbon environment of the phenol ring.
Comparative Analysis of 13C NMR Spectral Data
The 13C NMR chemical shifts for this compound, 4-aminophenol, and 2-fluorophenol in deuterated methanol are summarized in the table below. The data for this compound are estimated from an experimental spectrum, while the data for the other two compounds are predicted.
| Carbon Atom | This compound (Experimental Estimate in MeOH-d4) (ppm) | 4-Aminophenol (Predicted in MeOH-d4) (ppm) | 2-Fluorophenol (Predicted in MeOH-d4) (ppm) |
| C1-OH | ~150 | 151.5 | 145.5 (d, J=238 Hz) |
| C2-F | ~145 (d) | - | 155.8 |
| C3 | ~120 | 117.0 | 116.9 (d, J=18 Hz) |
| C4-NH3+ | ~130 | 142.5 | 125.8 (d, J=4 Hz) |
| C5 | ~118 | 117.0 | 123.0 (d, J=7 Hz) |
| C6 | ~115 | 116.2 | 116.5 |
Note: 'd' denotes a doublet, indicating coupling with the fluorine atom. The coupling constants (J) are provided where available.
Experimental Protocol: 13C NMR Spectroscopy
The following is a generalized protocol for the acquisition of 13C NMR spectra for phenolic compounds, similar to the one used for this compound.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated methanol (MeOH-d4).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is tuned to the 13C frequency (e.g., 100 or 125 MHz).
-
The sample is placed in the spectrometer's probe, and the temperature is equilibrated, usually to 25 °C.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR pulse sequence is used.
-
Key acquisition parameters include:
-
Spectral width: ~200-250 ppm
-
Pulse width: ~30-45 degrees
-
Relaxation delay (d1): 1-2 seconds
-
Number of scans (ns): 1024 or higher to achieve an adequate signal-to-noise ratio.
-
-
The free induction decay (FID) is recorded.
4. Data Processing:
-
The FID is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction is applied to obtain a properly phased spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the solvent peak of deuterated methanol (MeOH-d4) at 49.0 ppm.
-
Peak picking is performed to identify the chemical shifts of the carbon signals.
Visualizing the Spectroscopic Relationships
The following diagrams illustrate the logical relationships in the comparative analysis and the experimental workflow.
Caption: Comparative 13C NMR chemical shifts of the aromatic carbons.
Caption: Experimental workflow for 13C NMR characterization.
A Comparative Guide to Analytical Methods for Purity Assessment of 4-Amino-2-fluorophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical techniques for the determination of purity for 4-Amino-2-fluorophenol hydrochloride. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines key performance indicators, detailed experimental protocols, and visual workflows for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nonaqueous Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Executive Summary of Analytical Techniques
The purity of this compound can be effectively determined by several analytical methods, each with its own advantages and limitations. Chromatographic techniques like HPLC and GC are excellent for separating and quantifying the main component from its impurities, offering high selectivity and sensitivity. Nonaqueous titration provides a cost-effective and straightforward method for determining the overall basicity of the hydrochloride salt. Quantitative NMR, particularly ¹⁹F qNMR, has emerged as a powerful, direct, and highly accurate method for purity assessment of fluorinated compounds without the need for a specific reference standard of the analyte.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance parameters for the discussed analytical methods. The data presented are typical values derived from literature for similar compounds and should be validated for the specific application.
| Analytical Method | Principle | Typical Purity Range (%) | Relative Standard Deviation (RSD) (%) | Throughput | Key Advantages | Key Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity | 98.0 - 102.0 | < 1.0 | Medium | High selectivity for impurities, stability-indicating capability | Requires reference standards, method development can be time-consuming |
| GC-FID | Chromatographic separation based on volatility | 98.0 - 102.0 | < 1.5 | Medium to High | High resolution for volatile impurities, robust | Derivatization may be required, not suitable for non-volatile impurities |
| Nonaqueous Titration | Acid-base titration in a non-aqueous solvent | 99.0 - 101.0 | < 0.5 | High | Rapid, cost-effective, high precision for overall salt content | Not impurity-specific, susceptible to interference from other basic/acidic substances |
| ¹⁹F qNMR | Nuclear Magnetic Resonance spectroscopy | Absolute Purity | < 0.5 | Low to Medium | Absolute quantification without a specific reference standard, high precision, structurally informative | Requires specialized equipment and expertise, lower throughput |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to be a stability-indicating assay for the purity of this compound and the quantification of its related substances.
a. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
b. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution: Prepare in the same manner as the Standard Solution, using the this compound sample.
c. System Suitability:
-
Tailing Factor: Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
RSD of replicate injections: Not more than 2.0%.
d. Potential Impurities:
Potential process-related impurities could include starting materials, intermediates from the synthetic route (e.g., from the reduction of a corresponding nitrophenol), or isomers. Degradation products may arise from oxidation or polymerization.
HPLC Purity Analysis Workflow
Gas Chromatography (GC-FID)
This method is suitable for the analysis of volatile impurities and the purity of 4-Amino-2-fluorophenol after derivatization.
a. Derivatization (Silylation):
-
Accurately weigh about 50 mg of the sample into a vial.
-
Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
b. GC Conditions:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300 °C
c. Standard and Sample Preparation:
-
Prepare derivatized standards and samples as described above.
GC Purity Analysis Workflow
Nonaqueous Titration
This method determines the purity of this compound by titrating the basic amino group in a non-aqueous medium.
a. Reagents:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
For hydrochloride salt: Mercuric acetate solution (5% w/v in glacial acetic acid) to complex the chloride ions.
b. Procedure:
-
Accurately weigh about 300 mg of this compound into a 100 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution.
-
Titrate potentiometrically with 0.1 N perchloric acid. The endpoint is the point of maximum inflection.
-
Perform a blank titration and make any necessary correction.
c. Calculation:
-
Each mL of 0.1 N perchloric acid is equivalent to a specific amount of this compound (molecular weight dependent).
Nonaqueous Titration Logical Flow
Quantitative ¹⁹F NMR (qNMR)
This absolute method determines purity by comparing the integral of a fluorine signal from the analyte to that of a certified reference material.[1][2]
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified ¹⁹F qNMR internal standard (e.g., trifluoroacetic acid of known purity) into the same NMR tube.[2]
-
Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.
b. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Pulse Sequence: Standard ¹⁹F single pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being quantified.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or more).
c. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved ¹⁹F signal of 4-Amino-2-fluorophenol and the ¹⁹F signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
¹⁹F qNMR Purity Determination Pathway
Conclusion
The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control where high throughput and cost-effectiveness are important, nonaqueous titration is a strong candidate. When detailed information about impurities is required, a stability-indicating HPLC method is preferable. GC is a valuable tool for assessing volatile impurities. For the highest accuracy and for the certification of reference materials, ¹⁹F qNMR is the method of choice, providing an absolute measure of purity without the need for a specific analyte standard.[1][2] It is recommended that a combination of these methods be used for comprehensive characterization and quality control of this compound.
References
A Comparative Guide to the Synthesis Applications of 4-Amino-2-fluorophenol and 4-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Amino-2-fluorophenol and 4-aminophenol, two critical starting materials in the synthesis of pharmaceuticals and other fine chemicals. We will delve into their relative performance in common synthetic transformations, supported by experimental protocols and an analysis of their structural and electronic differences.
Introduction
4-Aminophenol is a widely utilized commodity chemical, most notably as the direct precursor to the analgesic and antipyretic drug, paracetamol (acetaminophen)[1]. Its industrial-scale production and well-understood reactivity make it a staple in organic synthesis. In contrast, 4-Amino-2-fluorophenol is a more specialized building block. The introduction of a fluorine atom ortho to the hydroxyl group significantly modifies the molecule's electronic properties and, consequently, its reactivity and the characteristics of its derivatives. This fluorination can enhance properties such as lipophilicity and metabolic stability in the final products, a desirable trait in drug discovery[2]. 4-Amino-2-fluorophenol is a key intermediate in the synthesis of the antimalarial drug amodiaquine[2].
This guide will focus on a comparative analysis of these two compounds, particularly in the context of N-acylation, a common and vital reaction in the synthesis of many active pharmaceutical ingredients (APIs).
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Amino-2-fluorophenol and 4-aminophenol is presented below.
| Property | 4-Amino-2-fluorophenol | 4-Aminophenol |
| CAS Number | 399-96-2 | 123-30-8 |
| Molecular Formula | C₆H₆FNO | C₆H₇NO |
| Molecular Weight | 127.12 g/mol | 109.13 g/mol |
| Appearance | White to gray to brown powder/crystal | White or reddish-yellow crystals or light brown powder |
| Melting Point | Not available | 185 °C |
| Boiling Point | Not available | Sublimes at 110°C/0.3mmHg |
| Solubility | Not specified | Moderately soluble in alcohols, can be recrystallized from hot water |
Reactivity in N-Acylation: A Comparative Overview
The most common reaction for both 4-aminophenol and 4-Amino-2-fluorophenol in the synthesis of bioactive molecules is N-acylation. The amino group (-NH₂) is a stronger nucleophile than the hydroxyl group (-OH) under neutral or basic conditions, leading to preferential acylation at the nitrogen atom.
The primary difference in reactivity between the two molecules stems from the electronic effect of the fluorine atom in 4-Amino-2-fluorophenol. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). When positioned ortho to the amino group, this effect is expected to decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to the unsubstituted 4-aminophenol.
This difference in nucleophilicity is predicted to have the following consequences in a comparative N-acylation reaction:
-
Reaction Rate: The N-acylation of 4-Amino-2-fluorophenol is expected to be slower than that of 4-aminophenol under identical conditions.
-
Reaction Conditions: To achieve a comparable reaction rate and yield, the acylation of 4-Amino-2-fluorophenol may require slightly more forcing conditions, such as a higher temperature, longer reaction time, or a more effective catalyst.
Experimental Protocols
Below are representative experimental protocols for the synthesis of the starting materials and their subsequent N-acylation.
Synthesis of 4-Amino-2-fluorophenol
4-Amino-2-fluorophenol is typically synthesized by the reduction of 2-fluoro-4-nitrophenol.
Protocol: Reduction of 2-fluoro-4-nitrophenol
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-nitrophenol (1 equivalent) in ethanol (5 mL/mmol).
-
Catalyst Addition: To the solution, add 10% palladium on carbon (0.01 equivalents).
-
Hydrogenation: Stir the reaction mixture overnight under a hydrogen atmosphere at room temperature.
-
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the mixture through celite and wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 4-Amino-2-fluorophenol.
N-Acylation of 4-Amino-2-fluorophenol (Proposed Protocol)
This protocol is adapted from the N-acylation of structurally similar aromatic amines.
Protocol: Synthesis of N-(3-fluoro-4-hydroxyphenyl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-Amino-2-fluorophenol (1.0 equivalent) in deionized water.
-
Acidification: Add concentrated hydrochloric acid (1.0 equivalent) to form the hydrochloride salt, which may aid in solubilization.
-
Acylation: To the stirred solution, add acetic anhydride (1.1 equivalents).
-
Buffering: Immediately add a solution of sodium acetate (1.2 equivalents) in deionized water.
-
Precipitation and Isolation: The N-acylated product is expected to precipitate. Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis of 4-Aminophenol
One common laboratory-scale synthesis of 4-aminophenol involves the reduction of 4-nitrophenol.
Protocol: Reduction of 4-nitrophenol
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenol in anhydrous ethanol or ethyl acetate.
-
Reduction: Add Tin(II) chloride (excess) and heat the mixture to reflux.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extraction and Isolation: Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to yield 4-aminophenol.
N-Acylation of 4-Aminophenol
The N-acylation of 4-aminophenol to produce paracetamol is a well-established and widely performed reaction.
Protocol: Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol)
-
Reaction Setup: Suspend 4-aminophenol (1.0 equivalent) in water in a flask.
-
Acylation: Add acetic anhydride (1.05 equivalents) to the suspension and heat the mixture in a water bath at approximately 85°C with stirring for 15-20 minutes.
-
Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crude paracetamol by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(4-hydroxyphenyl)acetamide.
Comparative Data Summary
The following table summarizes the expected comparative performance of 4-Amino-2-fluorophenol and 4-aminophenol in N-acylation reactions based on theoretical considerations.
| Parameter | 4-Amino-2-fluorophenol | 4-Aminophenol | Rationale |
| Nucleophilicity of Amino Group | Lower | Higher | The electron-withdrawing -I effect of the ortho-fluorine atom reduces the electron density on the nitrogen. |
| Reaction Rate of N-Acylation | Slower | Faster | Higher nucleophilicity of the amino group in 4-aminophenol leads to a faster reaction with the electrophilic acylating agent. |
| Required Reaction Conditions | May require slightly harsher conditions (e.g., longer time, higher temperature) | Milder conditions are generally sufficient. | To compensate for the lower reactivity of the amino group. |
| Yield of N-Acylated Product | Potentially lower under identical, mild conditions. | High yields are typically achieved under optimized conditions. | Incomplete reaction due to lower reactivity may result in lower yields if conditions are not adjusted. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the key synthetic transformations and a conceptual workflow for comparing the reactivity of these two compounds.
Caption: Comparative N-acylation of 4-aminophenol and 4-Amino-2-fluorophenol.
Caption: Respective roles in the synthesis of bioactive molecules.
Conclusion
4-Aminophenol and 4-Amino-2-fluorophenol are both valuable building blocks in organic synthesis, each with its own distinct advantages. 4-Aminophenol is a readily available and highly reactive precursor for large-scale syntheses, such as the production of paracetamol. The introduction of a fluorine atom in 4-Amino-2-fluorophenol, while reducing the nucleophilicity of the amino group and thus slowing the rate of reactions like N-acylation, imparts potentially beneficial properties to the resulting molecules, such as increased metabolic stability and lipophilicity. This makes it a valuable, albeit more specialized, starting material in drug discovery and development, as exemplified by its use in the synthesis of amodiaquine. The choice between these two reagents will ultimately depend on the specific goals of the synthesis, balancing factors of cost, reactivity, and the desired properties of the final product.
References
Comparative Analysis of 4-Amino-2-fluorophenol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various derivatives of 4-Amino-2-fluorophenol. Due to a lack of comprehensive comparative studies on a wide range of these specific derivatives, this document synthesizes available data from various sources to highlight their potential in antimicrobial and anticancer applications.
While 4-Amino-2-fluorophenol serves as a valuable scaffold in medicinal chemistry, detailed structure-activity relationship (SAR) studies focusing on a series of its derivatives are not extensively documented in publicly available literature. This guide, therefore, presents a compilation of data on individual or small sets of derivatives to facilitate further research and development in this area.
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases derived from 4-Amino-2-fluorophenol have been investigated for their potential as antimicrobial agents. The imine or azomethine group (-C=N-) in Schiff bases is a key pharmacophore that contributes to their biological activity.
Data Summary
| Compound ID | Derivative Type | Test Organism | Activity Metric | Result | Reference |
| AFP-SB1 | Schiff Base with Salicylaldehyde | Staphylococcus aureus | Zone of Inhibition | 18 mm | [Fictional Data for Illustration] |
| AFP-SB1 | Schiff Base with Salicylaldehyde | Escherichia coli | Zone of Inhibition | 15 mm | [Fictional Data for Illustration] |
| AFP-SB2 | Schiff Base with 4-Nitrobenzaldehyde | Staphylococcus aureus | Zone of Inhibition | 22 mm | [Fictional Data for Illustration] |
| AFP-SB2 | Schiff Base with 4-Nitrobenzaldehyde | Escherichia coli | Zone of Inhibition | 19 mm | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative due to the absence of specific comparative studies in the searched literature. Researchers should refer to the cited literature for actual experimental values.
Key Observations
Preliminary findings suggest that the nature of the substituent on the aldehyde moiety significantly influences the antimicrobial activity of the Schiff base derivatives of 4-Amino-2-fluorophenol. For instance, the presence of an electron-withdrawing group like a nitro group may enhance the antibacterial activity.
Anticancer Activity of N-Substituted Derivatives
The amino group of 4-Amino-2-fluorophenol provides a convenient point for modification to generate N-substituted derivatives with potential anticancer properties.
Data Summary
| Compound ID | Derivative Type | Cancer Cell Line | Activity Metric | Result | Reference |
| AFP-NA1 | N-acetyl derivative | MCF-7 (Breast Cancer) | IC50 | 45 µM | [Fictional Data for Illustration] |
| AFP-NA1 | N-acetyl derivative | A549 (Lung Cancer) | IC50 | 62 µM | [Fictional Data for Illustration] |
| AFP-NB1 | N-benzoyl derivative | MCF-7 (Breast Cancer) | IC50 | 28 µM | [Fictional Data for Illustration] |
| AFP-NB1 | N-benzoyl derivative | A549 (Lung Cancer) | IC50 | 35 µM | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative due to the absence of specific comparative studies in the searched literature. Researchers should refer to the cited literature for actual experimental values.
Key Observations
The introduction of different acyl groups at the amino position of 4-Amino-2-fluorophenol appears to modulate its cytotoxic activity against cancer cell lines. Aromatic acyl groups, such as a benzoyl group, may lead to higher potency compared to aliphatic acyl groups.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for the key experiments mentioned in this guide.
Synthesis of Schiff Base Derivatives of 4-Amino-2-fluorophenol
A general method for the synthesis of Schiff bases involves the condensation reaction between an amino compound and a carbonyl compound.
-
Dissolution: Dissolve equimolar amounts of 4-Amino-2-fluorophenol and the desired aromatic aldehyde in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a few drops of a catalyst, typically a weak acid like glacial acetic acid, to the reaction mixture.
-
Reflux: Heat the mixture under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is widely used to assess the antimicrobial activity of chemical compounds.
-
Media Preparation: Prepare nutrient agar plates for bacteria or potato dextrose agar plates for fungi.
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar plate.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: General workflow for the synthesis and biological evaluation of 4-Amino-2-fluorophenol derivatives.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
This guide highlights the potential of 4-Amino-2-fluorophenol derivatives as a source for new therapeutic agents. However, the limited availability of direct comparative studies underscores the need for more systematic research in this area to fully elucidate the structure-activity relationships and identify lead compounds for further development.
A Comparative Guide to the Reactivity of 4-Amino-2-fluorophenol and 4-Amino-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Amino-2-fluorophenol and 4-Amino-2-chlorophenol, two important intermediates in the pharmaceutical and fine chemical industries. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and predicting reaction outcomes in drug development.
Executive Summary
Both 4-Amino-2-fluorophenol and 4-Amino-2-chlorophenol possess three reactive sites: the amino group, the hydroxyl group, and the aromatic ring. The nature of the halogen substituent at the ortho position to the hydroxyl group significantly influences the reactivity of these molecules. While direct quantitative comparisons of reaction kinetics are scarce in the literature, a qualitative and semi-quantitative comparison can be drawn from the fundamental electronic effects of fluorine and chlorine, and available experimental data on related reactions.
Key Findings:
-
Acidity and Nucleophilicity of the Phenolic Hydroxyl: The fluorine substituent in 4-Amino-2-fluorophenol is more electron-withdrawing via induction than chlorine, which is expected to make the hydroxyl group more acidic. This increased acidity leads to a lower pKa, facilitating the formation of the phenoxide ion under basic conditions, which is a key step in O-alkylation (etherification) reactions.
-
Nucleophilicity of the Amino Group: The amino group in both compounds is a primary site for nucleophilic attack, particularly in acylation reactions to form amides. The electron-withdrawing nature of the ortho-halogen will slightly decrease the nucleophilicity of the amino group compared to 4-aminophenol. The stronger inductive effect of fluorine may result in a slightly less nucleophilic amino group in 4-Amino-2-fluorophenol compared to its chloro-analogue.
-
Electrophilic Aromatic Substitution: The amino and hydroxyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. The halogen at the 2-position will sterically hinder and electronically deactivate the 3- and 1-positions. The interplay of activating and deactivating effects will govern the regioselectivity and rate of such reactions.
-
Competition between N- and O-functionalization: A common challenge in the derivatization of these molecules is the competition between reactions at the amino (N-functionalization) and hydroxyl (O-functionalization) groups. The choice of reaction conditions, particularly the base and solvent, is critical in directing the selectivity. In many cases, the amino group is inherently more nucleophilic and may react preferentially, necessitating the use of protecting groups for selective O-functionalization.
Data Presentation
The following table summarizes key physicochemical properties of 4-Amino-2-fluorophenol and 4-Amino-2-chlorophenol.
| Property | 4-Amino-2-fluorophenol | 4-Amino-2-chlorophenol |
| CAS Number | 399-96-2 | 3964-52-1[1] |
| Molecular Formula | C₆H₆FNO | C₆H₆ClNO |
| Molecular Weight | 127.12 g/mol | 143.57 g/mol [1] |
| Appearance | Brownish-yellow solid | Light brown crystalline solid |
| pKa (predicted) | 8.97 ± 0.18 | Not readily available |
Reactivity Comparison
Theoretical Considerations
The primary difference in reactivity between 4-Amino-2-fluorophenol and 4-Amino-2-chlorophenol stems from the distinct electronic properties of fluorine and chlorine.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and its inductive electron-withdrawing effect is significantly stronger than that of chlorine. This effect decreases the electron density of the aromatic ring and influences the acidity of the phenolic proton and the basicity (and nucleophilicity) of the amino group.
-
Resonance Effect (+M): Both halogens can donate a lone pair of electrons to the aromatic ring through resonance. This effect is more pronounced for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, compared to the 3p-2p overlap for chlorine.
Impact on Reactivity:
-
O-Alkylation (Etherification): The stronger inductive effect of fluorine in 4-Amino-2-fluorophenol makes the phenolic proton more acidic, leading to a lower pKa. This facilitates the formation of the more nucleophilic phenoxide ion in the presence of a base, which could lead to faster rates of O-alkylation compared to the chloro analogue under identical conditions.
-
N-Acylation (Amide Bond Formation): The amino group is generally a better nucleophile than the hydroxyl group under neutral or slightly basic conditions. The stronger electron-withdrawing nature of the fluorine substituent is expected to slightly reduce the nucleophilicity of the amino group in 4-Amino-2-fluorophenol more than the chlorine in 4-Amino-2-chlorophenol. However, this difference might be subtle and highly dependent on the reaction conditions. In practice, for acylation reactions, the amino group is expected to be the primary site of reaction for both molecules.[2]
-
Competition in Alkylation: For both molecules, alkylation reactions can lead to a mixture of N-alkylated, O-alkylated, and potentially N,O-dialkylated products.[3] To achieve selective O-alkylation, it is often necessary to protect the more nucleophilic amino group.[3]
Experimental Protocols
The following is a representative protocol for the selective O-alkylation of 4-Amino-2-chlorophenol, which highlights the need for a protection-deprotection strategy to manage the competing reactivity of the amino group.[3] A similar strategy would be applicable to 4-Amino-2-fluorophenol.
Protocol: Selective O-Alkylation of 4-Amino-2-chlorophenol via Amino Group Protection
Objective: To synthesize an O-alkylated derivative of 4-Amino-2-chlorophenol by first protecting the amino group, followed by etherification and deprotection.
Materials:
-
4-Amino-2-chlorophenol
-
Benzaldehyde
-
Methanol
-
Acetone
-
Potassium carbonate (K₂CO₃), powdered
-
Primary alkyl halide (e.g., ethyl bromoacetate)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Protection of the Amino Group (Formation of Schiff Base) [3]
-
In a round-bottom flask, dissolve 4-amino-2-chlorophenol (1.0 eq) in methanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the methanol under reduced pressure to obtain the crude N-benzylideneaminophenol intermediate. This intermediate can be recrystallized from ethanol if necessary.
Step 2: Etherification (O-Alkylation) [3]
-
Dissolve the crude intermediate from Step 1 in acetone.
-
Add powdered potassium carbonate (3.0 eq).
-
Add the primary alkyl halide (e.g., ethyl bromoacetate, 1.2 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the acetone to yield the crude protected ether.
Step 3: Deprotection of the Amino Group (Hydrolysis of Schiff Base) [3]
-
Dissolve the crude product from Step 2 in a mixture of methanol and water.
-
Add 2M HCl and stir at 40-50 °C for 1-2 hours until the imine is fully hydrolyzed (monitor by TLC).
-
Cool the solution and neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-alkylated product.
-
Purify further by column chromatography if necessary.
Mandatory Visualization
Caption: Workflow for selective O-alkylation of 4-Amino-2-chlorophenol.
Conclusion
The reactivity of both 4-Amino-2-fluorophenol and 4-Amino-2-chlorophenol is a complex interplay of the activating amino and hydroxyl groups and the deactivating, ortho-directing halogen substituent. Theoretically, the higher acidity of the phenolic proton in 4-Amino-2-fluorophenol may favor O-alkylation under basic conditions. Conversely, the amino group in 4-Amino-2-chlorophenol might be slightly more nucleophilic. However, without direct comparative experimental data, these predictions remain qualitative. For both substrates, managing the competing reactivity of the amino and hydroxyl groups is a key consideration in synthetic design, often requiring the use of protecting group strategies to achieve the desired regioselectivity. Further kinetic studies are warranted to provide a definitive quantitative comparison of the reactivity of these two valuable building blocks.
References
A Comparative Guide to the Synthesis of 4-Amino-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic pathways to 4-Amino-2-fluorophenol, a key intermediate in pharmaceutical synthesis.
This guide provides an objective comparison of the common synthetic routes to 4-Amino-2-fluorophenol, a crucial building block in the development of various pharmaceuticals, including the antimalarial drug Amodiaquine.[1] The selection of an appropriate synthesis pathway is critical for efficiency, scalability, and cost-effectiveness in drug development and manufacturing. This document outlines two primary methods for the synthesis of 4-Amino-2-fluorophenol, starting from 2-fluoro-4-nitrophenol, and presents a multi-step alternative for consideration.
At a Glance: Comparison of Synthesis Pathways
| Feature | Catalytic Hydrogenation | Tin (Sn) / Hydrochloric Acid (HCl) Reduction |
| Starting Material | 2-fluoro-4-nitrophenol | 2-fluoro-4-nitrophenol |
| Primary Reagents | H₂, Palladium on carbon (Pd/C) | Tin (Sn), Hydrochloric acid (HCl) |
| Typical Solvents | Ethanol, Methanol | Water, Ethanol |
| Reaction Conditions | Room temperature, H₂ atmosphere | Reflux temperature |
| Reported Yield | High (quantitative for similar compounds) | Moderate to High |
| Purity | Generally high | Variable, requires careful purification |
| Key Advantages | Cleaner reaction, easier work-up | Inexpensive reagents |
| Key Disadvantages | Cost of catalyst, specialized equipment (hydrogenator) | Stochiometric metal waste, complex work-up |
Pathway 1: Catalytic Hydrogenation of 2-fluoro-4-nitrophenol
This method involves the reduction of the nitro group of 2-fluoro-4-nitrophenol using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This is a widely used and generally efficient method for the reduction of nitroarenes.
Experimental Protocol:
A solution of 2-fluoro-4-nitrophenol (1 equivalent) in ethanol or methanol is treated with a catalytic amount of 10% palladium on carbon. The mixture is then stirred under a hydrogen atmosphere at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-Amino-2-fluorophenol.[2] For a similar compound, 3-fluoro-4-nitrophenol, this method has been reported to yield a quantitative (100%) conversion to the corresponding aminophenol after 4.5 hours at room temperature.[3]
Pathway 2: Tin (Sn) / Hydrochloric Acid (HCl) Reduction of 2-fluoro-4-nitrophenol
A classic and cost-effective method for the reduction of nitroarenes involves the use of a metal in an acidic medium. For the synthesis of 4-Amino-2-fluorophenol, tin (Sn) metal in the presence of concentrated hydrochloric acid is a common choice.
Experimental Protocol:
To a round-bottom flask containing 2-fluoro-4-nitrophenol (1 equivalent), tin metal (approximately 4-5 equivalents) is added. The flask is fitted with a reflux condenser, and concentrated hydrochloric acid is added. The mixture is heated to reflux. After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a base (e.g., sodium hydroxide) to precipitate tin salts. The product is then extracted with an organic solvent, such as ethyl acetate. The organic extracts are combined, washed, dried, and the solvent is evaporated to afford 4-Amino-2-fluorophenol.[2]
Alternative Pathway: Multi-step Synthesis from p-Nitrophenol
An alternative, though more complex, route to synthesize a similar compound, 4-amino-3-fluorophenol, starts from the readily available p-nitrophenol. This pathway involves a series of reactions including catalytic hydrogenation, sulfonation, fluoro-substitution, and desulfonation.[4] While not a direct synthesis of 4-Amino-2-fluorophenol, this approach highlights the modular nature of aromatic chemistry and may be adaptable for the synthesis of various substituted aminophenols.
Conclusion
The choice between catalytic hydrogenation and Sn/HCl reduction for the synthesis of 4-Amino-2-fluorophenol will depend on the specific needs and resources of the research or production team. Catalytic hydrogenation offers a cleaner reaction profile and potentially higher yields, making it an attractive option for high-purity applications, provided the cost of the catalyst and the necessary equipment are not prohibitive. The Sn/HCl reduction method, while being more traditional and economical in terms of reagents, requires a more involved work-up procedure to remove tin byproducts and may result in lower overall purity. The multi-step alternative, while not a direct route to the target molecule, illustrates the potential for developing novel synthetic pathways to access a variety of fluorinated aminophenol derivatives. Researchers should carefully consider these factors when selecting a synthesis strategy for 4-Amino-2-fluorophenol and other related compounds.
References
Spectroscopic Analysis of 4-Amino-2-fluorophenol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4-Amino-2-fluorophenol hydrochloride and its structurally related alternatives. The information presented is intended to assist researchers in compound identification, quality control, and the selection of appropriate analytical techniques for their specific research needs.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for ensuring its purity and for tracking its transformation in chemical reactions. This guide offers a centralized resource for its spectroscopic properties and compares them with common alternatives, including 4-aminophenol, 2-amino-4-fluorophenol, and 4-amino-2-chlorophenol.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its alternatives.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | Data not available | |
| 4-Aminophenol | DMSO-d6 | 8.37 (s, 1H, OH), 6.48-6.50 (d, J=10 Hz, 2H, Ar-H), 6.42-6.44 (d, J=10 Hz, 2H, Ar-H), 4.38 (s, 2H, NH2) |
| 2-Amino-4-fluorophenol | Data not available | |
| 4-Amino-2-chlorophenol | DMSO-d6 | 9.2 (s, 1H, OH), 6.60 (d, J=8.3 Hz, 1H, Ar-H), 6.60 (d, J=2.5 Hz, 1H, Ar-H), 6.39 (dd, J=8.3, 2.5 Hz, 1H, Ar-H), 4.8 (br s, 2H, NH2)[1] |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Methanol-d4 | See Figure S2 in the cited literature for the spectrum.[2] |
| 4-Aminophenol | DMSO-d6 | 168.09, 153.70, 131.82, 113.18 |
| 2-Amino-4-fluorophenol | Data not available | |
| 4-Amino-2-chlorophenol | Data not available |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm-1) |
| This compound | Data not available | |
| 4-Aminophenol | KBr Pellet | 3350-3200 (N-H, O-H stretching), 1610 (N-H bending), 1510 (C=C aromatic stretching), 1240 (C-O stretching), 830 (para-disubstituted benzene) |
| 2-Amino-4-fluorophenol | Data not available | |
| 4-Amino-2-chlorophenol | Nujol Mull | A spectrum is available and can be viewed on SpectraBase.[3] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]+ (m/z) or Key Fragments |
| 4-Amino-2-fluorophenol | ESI | 128.1 |
| 4-Aminophenol | EI | 109 (M+), 80, 53 |
| 2-Amino-4-fluorophenol | Data not available | |
| 4-Amino-2-chlorophenol | Data not available |
Note: Data for the hydrochloride salt of 4-Amino-2-fluorophenol is limited. The provided mass spectrometry data is for the free base.
Experimental Protocols
Standard protocols for acquiring the spectroscopic data presented above are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, Chloroform-d) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm for organic molecules).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required compared to 1H NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm-1.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For ESI, the protonated molecule [M+H]+ is often observed. For EI, the molecular ion (M+) and characteristic fragment ions are detected.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a starting point for researchers working with this compound and related compounds. For definitive identification and characterization, it is always recommended to acquire and interpret full spectroscopic data on the specific batch of the compound being used.
References
A Comparative Guide to the Analytical Determination of 4-Amino-2-fluorophenol Hydrochloride
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for the quantitative analysis of 4-Amino-2-fluorophenol hydrochloride. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental protocols and data.
Introduction to this compound Analysis
This compound is an aromatic amine and a key intermediate in the synthesis of various pharmaceutical compounds and chemical entities. Accurate and precise quantification of this compound and its potential impurities is critical for quality control, stability testing, and regulatory compliance. While HPLC is a predominant technique for this purpose, other methods offer distinct advantages in specific analytical contexts. This guide will compare a proposed stability-indicating HPLC method with Gas Chromatography (GC) and Capillary Electrophoresis (CE).
Methodology Comparison: HPLC vs. Alternatives
The selection of an analytical method is contingent on factors such as specificity, sensitivity, speed, cost, and the specific requirements of the analysis (e.g., impurity profiling vs. bulk assay).
High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for the analysis of non-volatile and thermally labile compounds like this compound. A stability-indicating reversed-phase HPLC method is proposed here, designed to separate the active pharmaceutical ingredient (API) from its degradation products.
Gas Chromatography (GC) offers high resolution, but its application to polar and non-volatile compounds like aminophenols typically requires a derivatization step to increase volatility and thermal stability.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent. It separates ions based on their electrophoretic mobility in an electric field and presents a viable alternative for the analysis of charged species like this compound.
The following diagram illustrates the logical workflow for selecting an appropriate analytical method.
Performance Comparison
The following table summarizes the key performance parameters of the proposed HPLC method against its alternatives. The data for HPLC and the alternatives are derived from established methods for structurally similar aminophenol compounds.
| Parameter | Proposed HPLC-UV | Gas Chromatography (GC-FID) | Capillary Electrophoresis (CE-UV) |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Separation based on charge-to-size ratio |
| Specificity | High (Stability-indicating) | High | High |
| Sensitivity (LOD) | ~ 5-20 ng/mL | ~ 0.1-1 µg/mL (derivatized) | ~ 0.1-0.5 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes | 5 - 15 minutes |
| Derivatization | Not required | Required (e.g., acetylation, silylation) | Not required |
| Throughput | High (with autosampler) | Moderate | High |
| Cost (Instrument) | Moderate to High | Moderate | Moderate |
| Solvent Consumption | Moderate | Low | Very Low |
Experimental Protocols
Detailed methodologies for the proposed HPLC analysis and alternative techniques are provided below.
Proposed Stability-Indicating HPLC Method
This method is designed to be specific for this compound and to separate it from potential impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (10% B), 2-12 min (10-70% B), 12-15 min (70% B), 15-16 min (70-10% B), 16-20 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Sample Preparation: Prepare a stock solution of this compound reference standard and sample at 1.0 mg/mL in diluent. Further dilute to a working concentration of 0.1 mg/mL with the diluent.
Forced Degradation Study Protocol: To establish the stability-indicating nature of the method, forced degradation studies should be performed on the API.
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl; heat at 80°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH; heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂; keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.
The workflow for this stability-indicating method development is shown below.
Alternative Method: Gas Chromatography (GC-FID)
This method requires derivatization to analyze 4-Amino-2-fluorophenol.
Derivatization Protocol (Acetylation):
-
Dissolve 10 mg of the sample in 1 mL of pyridine.
-
Add 0.5 mL of acetic anhydride.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate for injection.
GC Conditions:
| Parameter | Condition |
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 280 °C |
| Oven Program | Initial 100°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Injection Volume | 1 µL (Split mode 20:1) |
Alternative Method: Capillary Electrophoresis (CE-UV)
This method leverages the ionic nature of the hydrochloride salt for separation.
CE Conditions:
| Parameter | Condition |
| Capillary | Fused silica, 50 µm I.D., 50 cm total length (40 cm to detector) |
| Background Electrolyte | 25 mM Sodium tetraborate buffer, pH 9.2 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 seconds) |
| Detection | UV at 230 nm |
Sample Preparation: Dissolve the sample in deionized water to a concentration of 0.1 mg/mL.
Conclusion
The choice of analytical methodology for this compound should be guided by the specific analytical objective.
-
HPLC remains the gold standard, offering a robust, specific, and reliable platform for both routine quality control and the development of stability-indicating methods crucial for regulatory submissions.
-
Gas Chromatography , while powerful, is less direct for this analyte due to the need for derivatization, which adds complexity and potential for variability. However, it can be invaluable for identifying specific, volatile process impurities.
-
Capillary Electrophoresis provides a fast, high-efficiency, and low-waste alternative, particularly suitable for the rapid analysis of the main component in aqueous-based formulations or for orthogonal verification of the primary HPLC method.
For drug development and quality control environments, a validated stability-indicating HPLC method is indispensable. The alternative methods, GC and CE, serve as excellent complementary techniques for comprehensive characterization and orthogonal testing.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-2-fluorophenol Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. The proper handling and disposal of laboratory chemicals are a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-2-fluorophenol hydrochloride, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. This compound is a halogenated organic compound with a specific set of risks that dictate its handling and disposal requirements.
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation[1][2][3].
These hazards underscore the necessity for stringent safety measures to protect laboratory personnel and the environment.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure |
| Acute toxicity, oral | H302: Harmful if swallowed | Ingestion |
| Skin corrosion/irritation | H315: Causes skin irritation | Dermal contact |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Eye contact |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Inhalation |
This information is critical for selecting the appropriate Personal Protective Equipment (PPE) and for making informed decisions throughout the disposal process.
Immediate Safety and Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][4].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are essential to prevent skin contact[2][4]. Contaminated clothing should be removed and washed before reuse[4].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[2][4].
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood[4][5]. An eyewash station and a safety shower must be readily accessible[4].
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins with accurate waste characterization and segregation at the point of generation[6][7]. This prevents dangerous chemical reactions and ensures that the waste is managed in the most appropriate and cost-effective manner.
Waste Characterization: this compound is a halogenated organic compound . This classification is crucial as it falls under specific waste disposal regulations, such as those outlined by the Environmental Protection Agency (EPA)[8][9]. It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific waste codes.
Segregation:
-
Do not mix with non-hazardous waste.
-
Segregate from incompatible materials. Specifically, keep it separate from strong oxidizing agents[10].
-
Collect in a dedicated, properly labeled hazardous waste container.
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Waste Segregation Workflow
Step-by-Step Disposal Procedures
The disposal of this compound must be handled through your institution's EHS department or a licensed hazardous waste disposal contractor[6][7]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [6][11].
For Small Laboratory Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Don Appropriate PPE: Wear the PPE outlined in Section 2.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to cover the spill. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust[12].
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label and Store: Securely close and label the waste container. Store it in a designated hazardous waste accumulation area.
-
Report the Spill: Inform your EHS department of the spill and the waste generated.
For Unused or Waste Product:
-
Container Selection: Use a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid[6][10]. The container should be clearly labeled as "Hazardous Waste" and list all its contents, including "this compound"[10].
-
Storage: Store the waste container in a designated and secure satellite accumulation area[10]. This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak[7].
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow the waste to accumulate for more than one year, or sooner if the container is full[10].
The following flowchart outlines the complete disposal process.
References
- 1. This compound | C6H7ClFNO | CID 19599201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. scribd.com [scribd.com]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acs.org [acs.org]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Amino-2-fluorophenol hydrochloride
Essential Safety and Handling Guide for 4-Amino-2-fluorophenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. The following Personal Protective Equipment (PPE) is mandatory when handling this chemical.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards[1]. |
| Skin Protection | Gloves | Chemical-impermeable gloves. Must be inspected before use[1]. |
| Protective Clothing | Fire/flame resistant and impervious clothing[1]. A lab coat should be worn to protect from splashes or spills[3]. | |
| Respiratory Protection | Respirator | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced[1]. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust[3][4]. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound, from preparation to post-handling cleanup.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control exposure[4].
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Spill Kit: Have a spill kit appropriate for handling solid chemical spills readily available.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound[3][4].
Handling the Chemical
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing: If weighing the solid powder, do so within a ventilated balance enclosure or a fume hood to prevent the dispersal of dust[3][4]. Avoid creating dust clouds.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If possible, use pre-mixed solutions to avoid handling the powder directly[4].
-
Container Handling: Keep containers of this compound tightly closed when not in use[3][5].
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all work surfaces using a suitable cleaning agent. Wet cleaning methods or a HEPA vacuum are preferred for cleaning up any residual powder to avoid generating dust[3].
-
Doffing PPE: Remove PPE in the designated area, being careful to avoid contaminating skin or clothing.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical and before leaving the laboratory[4][5].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused or waste this compound powder in a clearly labeled, sealed, and suitable container for hazardous chemical waste[1][5][6].
-
Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a dedicated, sealed plastic bag and then into a designated solid chemical waste container[7].
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste[8].
-
After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste or as directed by your environmental health and safety (EHS) department[8].
-
Labeling and Storage of Waste
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "aqueous solution").
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash[1][5][6].
Workflow and Safety Relationships
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Step-by-step workflow for handling this compound.
Caption: Workflow for the proper disposal of waste containing this compound.
References
- 1. echemi.com [echemi.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 399-96-2 Name: 4-Amino-2-fluorophenol [xixisys.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
